molecular formula C14H13ClN2O2 B11957592 6-Chloro-N-(2-ethoxyphenyl)nicotinamide CAS No. 853316-73-1

6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Cat. No.: B11957592
CAS No.: 853316-73-1
M. Wt: 276.72 g/mol
InChI Key: IGVZBUVKRBTAPC-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-(2-ethoxyphenyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-(2-ethoxyphenyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

853316-73-1

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-3-5-11(12)17-14(18)10-7-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18)

InChI Key

IGVZBUVKRBTAPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

6-Chloro-N-(2-ethoxyphenyl)nicotinamide CAS 853316-73-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide CAS: 853316-73-1 | Molecular Formula: C₁₄H₁₃ClN₂O₂ | Class: Halogenated Nicotinamide Derivative[1][2][3]

Executive Summary

6-Chloro-N-(2-ethoxyphenyl)nicotinamide (CAS 853316-73-1) is a specialized chemical scaffold utilized primarily in medicinal chemistry and agrochemical research.[1][2] Belonging to the N-aryl-nicotinamide class, it functions as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] Its core utility lies in its dual functionality: the 2-ethoxyphenyl group provides lipophilic steric bulk for hydrophobic pocket occupancy, while the 6-chloronicotinamide moiety serves as a reactive electrophile for further diversification (via S_NAr reactions) or as a hydrogen-bonding motif for kinase hinge regions.[1][2]

This guide details the physicochemical profile, synthetic pathways, and structure-activity relationship (SAR) potential of this compound for researchers in drug discovery.

Physicochemical Profile

Understanding the physical properties is critical for assay development and formulation. The following data combines calculated descriptors and standard values for this structural class.

PropertyValue / DescriptionSignificance in Research
Molecular Weight 276.72 g/mol Ideal for fragment-based drug design (<300 Da).[1][2]
LogP (Predicted) ~2.8 – 3.2Lipophilic; suggests good membrane permeability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~52 ŲIndicates high oral bioavailability potential (<140 Ų).
H-Bond Donors / Acceptors 1 / 3Facilitates specific binding interactions (e.g., kinase hinge regions).
Appearance Off-white to pale yellow solidTypical for halogenated nicotinamides.[1][2]
Solubility DMSO (>20 mg/mL), EthanolLow aqueous solubility; requires organic co-solvents for biological assays.
pKa (Pyridine N) ~2.0 – 2.5Reduced basicity due to the electron-withdrawing chlorine at C6.[1]

Synthetic Methodology

The synthesis of CAS 853316-73-1 follows a standard nucleophilic acyl substitution pathway.[1][2] The presence of the chlorine atom at the C6 position of the pyridine ring requires careful temperature control to prevent unwanted nucleophilic aromatic substitution during the amide coupling.

Protocol: Acid Chloride Coupling

Objective: Synthesize 6-Chloro-N-(2-ethoxyphenyl)nicotinamide from 6-chloronicotinic acid.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)[1][2]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)

  • 2-Ethoxyaniline (1.0 eq)[1][2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 6-chloronicotinic acid in anhydrous DCM under nitrogen. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Slowly add a solution of 2-ethoxyaniline and TEA in DCM. The base neutralizes the HCl byproduct.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Visual Synthesis Workflow

Synthesis Start 6-Chloronicotinic Acid (Starting Material) Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation DCM, 0°C Intermediate Acid Chloride Intermediate Activation->Intermediate - HCl/Gas Coupling Coupling (+ 2-Ethoxyaniline / Et3N) Intermediate->Coupling 0°C -> RT Product 6-Chloro-N-(2-ethoxyphenyl) nicotinamide Coupling->Product Amide Bond Formation

Caption: Synthesis pathway via acid chloride activation, ensuring retention of the C6-chlorine moiety.

Biological Applications & Mechanism (SAR)

While CAS 853316-73-1 is often used as a building block, its intact structure possesses significant biological relevance in two primary domains: Kinase Inhibition and Agrochemicals.[1][2]

A. Kinase Inhibition (Oncology)

The nicotinamide motif is a "hinge-binding" scaffold. In the context of kinases (e.g., VEGFR, EGFR, ROCK), the pyridine nitrogen and the amide NH/carbonyl can form hydrogen bonds with the ATP-binding pocket.

  • Mechanism: The 2-ethoxyphenyl ring occupies the hydrophobic "selectivity pocket" adjacent to the hinge region.

  • Optimization: The 6-chloro group is a "handle."[1][2] Researchers often displace this chlorine with amines (e.g., morpholine, piperazine) to improve solubility and potency, converting CAS 853316-73-1 into a more complex drug candidate.[2]

B. Agrochemical Fungicides (SDH Inhibitors)

Nicotinamides are structural isosteres of carboxamide fungicides (like Boscalid).

  • Target: Succinate Dehydrogenase (Complex II).

  • Activity: Disruption of mitochondrial respiration in fungi. The ortho-ethoxy group provides steric protection, enhancing metabolic stability against hydrolytic enzymes in the target organism.

Mechanistic Pathway Diagram

Mechanism cluster_Kinase Pathway A: Kinase Inhibition (Oncology) cluster_Agro Pathway B: Agrochemical (Fungicide) Compound CAS 853316-73-1 (Scaffold) Hinge ATP Hinge Binding (Pyridine N + Amide) Compound->Hinge Hydrophobic Hydrophobic Pocket (2-Ethoxyphenyl) Compound->Hydrophobic Diversification S_NAr Displacement (6-Cl -> amine) Compound->Diversification SDH Succinate Dehydrogenase (Complex II) Compound->SDH Target Inhibition of VEGFR/ROCK Hinge->Target Hydrophobic->Target Diversification->Target SAR Optimization Resp Mitochondrial Respiration Blockade SDH->Resp

Caption: Dual utility of the scaffold in kinase drug discovery and fungicidal respiration inhibition.[1][2]

Handling, Safety, and Stability

As a halogenated pyridine derivative, this compound requires specific safety protocols.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the amide bond over long periods.

  • Reactivity: The C6-chlorine is susceptible to nucleophilic attack.[1][2] Avoid storage in basic solutions (e.g., NaOH, amines) unless a reaction is intended.

References

  • BenchChem. (2025).[6] The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1228702 (Analogue Reference). Retrieved from

  • Sigma-Aldrich. (2025). AldrichCPR Custom Products: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide Product Sheet. Retrieved from [1][2]

  • MDPI. (2022). Design, Synthesis, and In Silico Studies of Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13). Retrieved from [7]

Sources

The Nicotinamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold, a fundamental component of the essential vitamin B3, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets, coupled with its favorable physicochemical properties, has made it a cornerstone in the design and discovery of novel therapeutics. This guide provides a comprehensive technical overview of the nicotinamide scaffold in drug discovery, from fundamental principles to cutting-edge experimental workflows and clinical applications. We will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and explore the structure-activity relationships that drive the optimization of nicotinamide-based drug candidates.

The Enduring Significance of the Nicotinamide Scaffold

Nicotinamide, the amide of nicotinic acid, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are central to cellular metabolism, participating in a vast number of redox reactions critical for energy production and cellular homeostasis. Beyond this fundamental role, the nicotinamide moiety itself serves as a key recognition element for a multitude of enzymes, making it an ideal starting point for the development of potent and selective inhibitors.

The versatility of the nicotinamide scaffold lies in its unique electronic and structural features. The pyridine ring offers a platform for aromatic and π-stacking interactions within protein binding pockets, while the amide group can participate in crucial hydrogen bonding. Furthermore, the scaffold is readily amenable to chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Targets for Nicotinamide-Based Drugs

The broad biological activity of nicotinamide and its analogs has led to their investigation as modulators of a diverse range of therapeutic targets. These include, but are not limited to:

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are critical for DNA repair. Nicotinamide itself is a weak inhibitor of PARPs, and this has spurred the development of potent nicotinamide-mimetic PARP inhibitors for cancer therapy.[1][2][3] These inhibitors function by competing with NAD+ at the catalytic domain, leading to an accumulation of DNA damage in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality.[2]

  • Nicotinamide N-methyltransferase (NNMT): This enzyme plays a role in metabolism and has been implicated in metabolic diseases such as obesity and diabetes.[4] Nicotinamide analogs have been developed as potent inhibitors of NNMT.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target in cancer therapy, as cancer cells have a high demand for NAD+.[5][6][7] Several potent nicotinamide-based NAMPT inhibitors have been identified.[5][6][7]

  • Sirtuins: This class of NAD+-dependent deacetylases is involved in a variety of cellular processes, including gene silencing and metabolism. Nicotinamide is a known inhibitor of sirtuins.

  • Other Enzymes: Nicotinamide derivatives have also been explored as inhibitors of a variety of other enzymes, including the sodium-calcium exchanger (NCX), nicotinamidase, DNA demethylase ALKBH2, and succinate dehydrogenase.[8]

The Drug Discovery Workflow: From Hit to Lead

The discovery of novel drug candidates based on the nicotinamide scaffold typically follows a well-defined, yet adaptable, workflow. This process begins with the identification of initial "hits" and progresses through rigorous optimization to yield promising "lead" compounds for further development.

DrugDiscoveryWorkflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Candidate HTS High-Throughput Screening (HTS) SAR Structure-Activity Relationship (SAR) Studies HTS->SAR FBDD Fragment-Based Drug Design (FBDD) FBDD->SAR InSilico In Silico Screening InSilico->SAR ADMET ADMET Profiling SAR->ADMET Lead Lead Compound ADMET->Lead

A generalized workflow for nicotinamide scaffold drug discovery.
Hit Identification: Finding the Starting Points

The initial step in the drug discovery cascade is the identification of "hit" compounds that exhibit the desired biological activity. Several strategies are employed for this purpose:

  • High-Throughput Screening (HTS): This is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds against a specific biological target. For nicotinamide-based drug discovery, HTS assays are designed to identify molecules that either mimic nicotinamide or inhibit enzymes that utilize it as a substrate.

  • Fragment-Based Drug Design (FBDD): This approach involves screening smaller, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. The structural information from these interactions is then used to grow or link the fragments into more potent lead compounds.

  • In Silico Screening: Computational methods, such as virtual screening and molecular docking, are used to predict the binding of compounds to a target protein. This allows for the pre-screening of large virtual libraries, prioritizing compounds for experimental testing.

Experimental Protocol: High-Throughput Screening for NNMT Inhibitors (Luminescence-Based)

This protocol outlines a robust HTS assay to identify inhibitors of Nicotinamide N-methyltransferase (NNMT) in a 384-well format. The principle of this assay is to measure the depletion of the methyl donor, S-adenosyl-L-methionine (SAM), which is consumed during the NNMT-catalyzed methylation of nicotinamide. A decrease in the luminescence signal corresponds to increased NNMT activity.

Materials and Reagents:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Luminescence-based SAM detection kit

  • 384-well white, opaque assay plates

  • Compound library dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the library plates into the 384-well assay plates. For control wells, dispense DMSO (negative control) or a known NNMT inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of 2x NNMT enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Pre-incubation: Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2x substrate solution containing nicotinamide (e.g., 200 µM final concentration) and SAM (e.g., 2 µM final concentration) in assay buffer to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at 37°C.

  • Detection: Add 10 µL of the luminescence detection reagent to each well according to the manufacturer's instructions.

  • Signal Stabilization: Incubate the plates for 30 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence signal using a compatible plate reader.

Data Analysis:

  • Normalization: Normalize the raw data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Hit Identification: Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: For identified hits, perform dose-response experiments with a range of concentrations to determine the half-maximal inhibitory concentration (IC50). Fit the data to a four-parameter logistic model.

Structure-Activity Relationship (SAR) Studies: The Path to Potency and Selectivity

Once initial hits are identified, the process of hit-to-lead optimization begins. This iterative process is guided by Structure-Activity Relationship (SAR) studies, which aim to understand how chemical modifications to the nicotinamide scaffold affect its biological activity. The goal is to improve potency, enhance selectivity for the target of interest, and optimize pharmacokinetic properties.

A key aspect of SAR is the systematic modification of different parts of the nicotinamide scaffold. This can involve:

  • Substitution on the Pyridine Ring: Introducing various functional groups at different positions of the pyridine ring can modulate electronic properties, steric interactions, and metabolic stability.

  • Modification of the Amide Group: The amide nitrogen and carbonyl oxygen are crucial for hydrogen bonding. Modifications in this region, such as N-alkylation or replacement with other functional groups, can significantly impact binding affinity.

  • Appending Additional Moieties: Extending the scaffold with other ring systems or flexible linkers can allow for interactions with adjacent binding pockets on the target protein, leading to increased potency and selectivity.

The insights gained from SAR studies are crucial for the rational design of new analogs with improved properties. This process is often aided by computational modeling, which can predict the binding modes of new compounds and help prioritize synthetic efforts.

Quantitative Data: Nicotinamide Derivatives as Enzyme Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of selected nicotinamide derivatives against various enzyme targets, illustrating the outcomes of SAR studies.

Compound IDTarget EnzymeIC50Reference
NAMPT Inhibitors
FK866NAMPT1.60 ± 0.32 nM[7]
MS0NAMPT9.08 ± 0.90 nM[7]
Compound 15NAMPT (A2780 cells)0.025 nM[6]
Compound 35aNAMPT (ML2 cells)18 pM[5]
VEGFR-2 Inhibitors
Compound 8VEGFR-277.02 nM[9]
Compound 10VEGFR-2145.1 nM[10]
Compound 11VEGFR-286.60 nM[10]
HDAC Inhibitors
Compound 6bHDAC30.694 µM[11]
NNMT Inhibitors
Compound 78NNMT1.41 µM[12]
II559NNMTKi = 1.2 nM[4]
II802NNMTKi = 1.6 nM[4]
ALKBH2 Inhibitor
AH2-15cALKBH20.031 ± 0.001 µM[8]

Cell-Based Assays: Assessing Biological Effects in a Physiological Context

While enzymatic assays are crucial for determining direct target engagement, cell-based assays are essential for evaluating the biological effects of nicotinamide-based compounds in a more physiologically relevant context. These assays can provide information on:

  • Cellular Potency: Determining the concentration of a compound required to elicit a biological response in intact cells.

  • Mechanism of Action: Confirming that the observed cellular effects are consistent with the intended mechanism of action.

  • Cytotoxicity: Assessing the toxicity of a compound to both cancerous and healthy cells.

  • Off-target Effects: Identifying any unintended biological activities of a compound.

CellBasedAssayWorkflow Start Test Compound Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Incubation Incubation Cell_Culture->Incubation Assay Assay Readout Incubation->Assay Data_Analysis Data Analysis (IC50, etc.) Assay->Data_Analysis

A simplified workflow for a cell-based assay.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should typically be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Clinical Landscape and Future Perspectives

The therapeutic potential of nicotinamide and its derivatives is being actively explored in numerous clinical trials for a wide range of conditions. Nicotinamide itself has been investigated for its role in skin cancer chemoprevention, acne, and inflammatory skin diseases.[13][14] More recently, clinical trials are exploring its potential in treating liver fibrosis and type 2 diabetes.[15]

Beyond nicotinamide, several nicotinamide-based drugs are in various stages of clinical development. For instance, PARP inhibitors with a nicotinamide scaffold are now approved for the treatment of certain types of cancer. The success of these drugs has further fueled interest in the nicotinamide scaffold as a privileged motif for drug discovery.

The future of nicotinamide scaffold drug discovery is bright. Advances in high-throughput screening technologies, computational chemistry, and our understanding of the biological roles of nicotinamide-dependent enzymes will continue to drive the discovery of novel therapeutics. The versatility and "drug-like" properties of the nicotinamide scaffold ensure that it will remain a valuable starting point for the development of new medicines to address a wide range of unmet medical needs.

References

  • Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. (2023). European Journal of Medicinal Chemistry. [Link]

  • Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. (2013). Journal of Medicinal Chemistry. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). PMC. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. (n.d.). PMC. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. (2018). Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). MDPI. [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023). PubMed. [Link]

  • Study on the Effects and Safety of Nicotinamide for Patients with Type 2 Diabetes and Liver Fibrosis. (2025). ClinicalTrials.eu. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. [Link]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. (2021). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. (2020). New Journal of Chemistry. [Link]

  • Inhibitory potency (IC50) for designed and synthesized MS0 analogues on... (n.d.). ResearchGate. [Link]

  • Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). Semantic Scholar. [Link]

  • Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial. (2024). AACR Journals. [Link]

  • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). PMC. [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. [Link]

  • Exploring the Cardiovascular Impacts of Oral Nicotinamide: A Comprehensive Narrative Review. (2025). JDDonline. [Link]

  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). ecancermedicalscience. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxyaniline Nicotinamide Derivative Literature Search Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of N-(2-ethoxyphenyl)nicotinamide derivatives, a chemical scaffold representing the convergence of two privileged structures: the nicotinamide core (a universal hydrogen-bond donor/acceptor motif) and the 2-ethoxyaniline (o-phenetidine) moiety.

While often overshadowed by their 4-alkoxy isomers or urea analogs (e.g., Sorafenib), derivatives of this specific scaffold possess unique conformational properties due to intramolecular hydrogen bonding. They serve as critical lead compounds in three primary therapeutic areas:

  • Kinase Inhibition (Oncology): Targeting VEGFR/Aurora kinases via hinge-binding interactions.

  • PDE4 Inhibition (Inflammation/CNS): Mimicking the catechol ether pharmacophore of Roflumilast.[1]

  • NAMPT Inhibition: Functioning as NAD+ biosynthetic pathway modulators.

Chemical Space & Structural Rationale

The Pharmacophore Convergence

The N-(2-ethoxyphenyl)nicotinamide scaffold (


) is not merely a random combination but a strategic fusion of functional motifs.
  • The Nicotinamide "Warhead": The pyridine nitrogen (

    
    ) acts as a hydrogen bond acceptor, often binding to the "hinge region" of kinase ATP-binding pockets. The amide nitrogen (
    
    
    
    ) serves as a hydrogen bond donor.
  • The 2-Ethoxyphenyl "Tail": Unlike the para-ethoxy isomer, the ortho-ethoxy group creates a pseudo-ring via an intramolecular hydrogen bond between the ethoxy oxygen and the amide proton. This locks the molecule into a planar conformation, improving membrane permeability (by hiding polar hydrogens) and pre-organizing the molecule for binding in hydrophobic pockets (e.g., the Q1 pocket of PDE4).

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for optimizing this scaffold based on the desired biological target.

SAR_Logic Scaffold N-(2-ethoxyphenyl) nicotinamide Core Target_Kinase Target: Kinase (VEGFR/Aurora) Scaffold->Target_Kinase Target_PDE4 Target: PDE4 (Inflammation) Scaffold->Target_PDE4 Target_NAMPT Target: NAMPT (Metabolism) Scaffold->Target_NAMPT Mod_Kinase Add Hydrophobic 'Tail' (e.g., Urea at C4/C5) Extend Conjugation Target_Kinase->Mod_Kinase Strategy Mod_PDE4 Optimize Ethoxy to Cyclopentyloxy/Difluoromethoxy (Mimic Rolipram) Target_PDE4->Mod_PDE4 Strategy Mod_NAMPT Link to Hydrophobic Tunnel Binder (e.g., Bromo/Piperidine at C5) Target_NAMPT->Mod_NAMPT Strategy

Caption: SAR optimization logic flow for N-(2-ethoxyphenyl)nicotinamide derivatives.

Biological Case Studies

Kinase Inhibition (VEGFR-2 / Aurora)

Research indicates that nicotinamide derivatives function as Type I or Type II kinase inhibitors.

  • Mechanism: The pyridine nitrogen binds to the hinge region (Valine/Alanine residues) of the kinase ATP pocket.

  • Role of 2-Ethoxyaniline: The 2-ethoxy group occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the substitution pattern.

  • Key Data: Analogs with 2-alkoxy substitutions often show IC50 values in the low micromolar range (

    
    ) against VEGFR-2, comparable to early-stage leads like Sorafenib fragments [1, 3].
    
PDE4 Inhibition (Inflammation)

The 2-ethoxyphenyl moiety is a bioisostere for the catechol ether found in approved PDE4 inhibitors like Roflumilast and Apremilast.

  • Mechanism: PDE4 enzymes have two distinct hydrophobic pockets (Q1 and Q2).

  • Binding Mode: The 2-ethoxy group is positioned to occupy the Q1 pocket (normally occupied by a methoxy group in Rolipram), while the nicotinamide core interacts with the metal-binding domain (Zinc/Magnesium) [4, 5].

Experimental Protocols

Synthesis of 5-Bromo-N-(2-ethoxyphenyl)nicotinamide

Rationale: This protocol describes the synthesis of a functionalized intermediate (5-bromo) allowing for further coupling (e.g., Suzuki) to expand the library.

Safety Warning: 2-Ethoxyaniline (o-phenetidine) is a toxic aromatic amine and a potential mutagen. All operations must be performed in a fume hood with double nitrile gloves.

Materials
  • Reagents: 5-Bromonicotinic acid (1.0 eq), 2-Ethoxyaniline (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.[2][3]

Step-by-Step Methodology
  • Activation: Charge a dry round-bottom flask with 5-bromonicotinic acid (2.02 g, 10 mmol) and anhydrous DMF (20 mL). Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C for 10 minutes.

  • Coupling Agent Addition: Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Dropwise add 2-ethoxyaniline (1.51 g, 11 mmol) dissolved in DMF (5 mL).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic amide singlet (
    
    
    ppm) and the ethoxy triplet/quartet.
In Vitro Kinase Assay (VEGFR-2)

Rationale: To validate the biological activity of the synthesized core.[4]

  • Preparation: Prepare 10 mM stock solutions of the test compound in 100% DMSO.

  • Enzyme Mix: Dilute recombinant human VEGFR-2 kinase (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Reaction: In a 384-well plate, mix 2 µL of compound (variable conc.) with 4 µL of Enzyme Mix. Incubate for 10 min at 25°C.

  • Initiation: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

  • Detection: After 60 min, add ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Read Luminescence.

  • Analysis: Calculate IC50 using a non-linear regression model (GraphPad Prism).

Synthetic Workflow Visualization

The following diagram details the two primary synthetic routes: the Acid Chloride method (robust, scale-up friendly) and the Coupling Agent method (mild, functional group tolerant).

Synthesis_Workflow SM1 Nicotinic Acid Derivative Route1_Step1 Activation: SOCl2 or (COCl)2 Reflux, 2h SM1->Route1_Step1 Route A (Scale-up) Route2_Step1 Activation: EDC / HOBt / DIPEA DMF, RT SM1->Route2_Step1 Route B (Mild) SM2 2-Ethoxyaniline (o-Phenetidine) Route1_Step2 Coupling: Et3N, DCM, 0°C SM2->Route1_Step2 SM2->Route2_Step1 Route1_Inter Intermediate: Nicotinoyl Chloride Route1_Step1->Route1_Inter Route1_Inter->Route1_Step2 Product Target: N-(2-ethoxyphenyl) nicotinamide Route1_Step2->Product Route2_Step1->Product

Caption: Comparison of Acid Chloride vs. EDC/HOBt synthetic routes for the target scaffold.

Data Summary: Key Analogs

The following table summarizes inferred activity data from structurally validated analogs found in the literature search [1, 2, 6].

Compound IDR-Group (Pyridine C5)TargetActivity (IC50 / MIC)Reference
Ref-1 (Sorafenib Analog) -NH-Methyl-ArylVEGFR-2~ 30 - 100 nM[1]
Ref-2 (FK866 Core) -(CH2)4-C(O)-NAMPT< 10 nM[2]
Test-A (Direct Analog) -H (Unsubstituted)PDE4B~ 1.2 µM (Est.)[4]
Test-B (5-Bromo) -BrSynthetic Int.N/A (Building Block)[6]

References

  • BenchChem Technical Support. (2025).[2][3][5][6] Comparative Study of the Biological Activity of N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs: A Research Guide. BenchChem. Link[3]

  • Sigma-Aldrich. (n.d.).[7] Product Specification: 5-Bromo-N-(2-ethoxyphenyl)nicotinamide (CAS 302953-22-6).[8][9] Merck KGaA. Link

  • Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Matera, C., et al. (2023). PDE4 Inhibitors. Encyclopedia MDPI. Link

  • Phillips, J. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology. Link

  • US Patent Office. (1968). US3415834A: Derivatives of 2-anilino-nicotinic acid and process for their preparation. Google Patents. Link

Sources

Engineering the NAD+ Metabolome: A Technical Guide to Nicotinamide Analog Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Nicotinamide (NAM) is the foundational pharmacophore for modulating the nicotinamide adenine dinucleotide (NAD+) metabolome. In modern drug discovery, small molecule screening libraries enriched with nicotinamide analogs are pivotal for discovering highly selective inhibitors and activators of NAD+-dependent enzymes. These enzymes—including Sirtuins (SIRTs), Poly(ADP-ribose) polymerases (PARPs), Nicotinamide phosphoribosyltransferase (NAMPT), and Nicotinamide N-methyltransferase (NNMT)—are master regulators of cellular metabolism, DNA repair, and epigenetic signaling [1].

Enzymes that consume NAD+ cleave the glycosidic bond between nicotinamide and ADP-ribose, releasing NAM as an endogenous byproduct and a weak feedback inhibitor. By structurally modifying the nicotinamide core, we can engineer analogs that serve as potent, competitive inhibitors at the NAM/NAD+ binding pocket. For instance, NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, binds NAM to convert it to nicotinamide mononucleotide (NMN). Analogs of NAM can act as competitive inhibitors or even be turned over as "suicide" substrates, effectively starving cancer cells of NAD+ [4].

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NNMT NNMT NAM->NNMT Methylation NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD NMNAT SIRT Sirtuins (SIRTs) NAD->SIRT Consumed PARP PARPs NAD->PARP Consumed SIRT->NAM Released PARP->NAM Released NAM_Analogs Nicotinamide Analogs (Screening Library) NAM_Analogs->NAMPT Inhibition/Turnover NAM_Analogs->SIRT C-pocket Blockade NAM_Analogs->PARP Competitive Binding NAM_Analogs->NNMT Substrate Mimicry

NAD+ salvage pathway highlighting enzymatic nodes targeted by nicotinamide analog libraries.

Library Design and Cheminformatics

When designing a small molecule screening library of nicotinamide analogs, structural modifications must carefully balance target affinity, membrane permeability, and isoform selectivity. Natural nicotinamide is highly polar, leading to rapid clearance and poor cellular penetration. Therefore, library optimization often involves replacing the primary amide with bioisosteres (e.g., 1,2,4-oxadiazoles) or adding lipophilic bulky groups to increase the partition coefficient (LogP).

Causality in Structural Modifications
  • Sirtuin Selectivity: Sirtuins require NAD+ to deacetylate lysine residues. Nicotinamide analogs bind the conserved C-pocket (nicotinamide-binding site) of sirtuins, blocking catalytic turnover. Dual-binding analogs that extend from the C-pocket into the acylated peptide substrate channel (e.g., 5-((3-amidobenzyl)oxy)nicotinamide analogs) yield nanomolar potency and exceptional SIRT2 selectivity over SIRT1/3 [2].

  • Kinase Cross-Reactivity: Integrating a nicotinamide moiety into established kinase inhibitor scaffolds (like ponatinib) can drastically shift the selectivity profile. The nitrogen in the pyridine ring of nicotinamide alters the hydrogen-bonding network in the ATP-binding hinge region, preserving activity against mutant kinases like ABL1(T315I) while tuning out off-target kinases like c-Src [5].

Quantitative Structure-Activity Relationship (QSAR) Profiles
Target EnzymeAnalog Class / Structural MotifMechanism of ActionRepresentative IC50Selectivity Profile
SIRT2 5-((3-amidobenzyl)oxy)nicotinamideDual C-pocket & substrate cleft binding48 nM - 140 nM>200-fold over SIRT1/3 [2]
NNMT 2-methoxy-nicotinamideSubstrate mimetic / Turnover inhibition~1.6 µMHigh metabolic target selectivity [3]
NAMPT Pyridine-acrylic acid derivativesCompetitive binding at NAM site< 10 nMHighly specific to NAMPT over NAPRT [4]
BCR-ABL Nicotinamide-Ponatinib analoguesATP-competitive kinase inhibition4 nM - 123 nMRetains ABL1(T315I) activity [5]

High-Throughput Screening (HTS) Workflows

As an application scientist, I emphasize that a screening protocol must be a self-validating system . False positives in NAD+-dependent enzyme assays frequently arise from inner-filter effects (fluorescence quenching) or pan-assay interference compounds (PAINS). Therefore, an orthogonal screening approach is mandatory to validate true hits from a nicotinamide analog library.

Step-by-Step Methodology: Orthogonal HTS for SIRT2 Inhibitors

Phase 1: Primary Biochemical Screen (Fluorogenic Deacetylation Assay)

  • Reagent Preparation: Prepare recombinant human SIRT2 (10 nM final), NAD+ cofactor (500 µM), and a fluorogenic acetylated peptide substrate (e.g., p53-derived AMC-linked peptide, 50 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Compound Dispensing: Acoustically dispense the nicotinamide analog library into 384-well black microplates using an ECHO liquid handler. Final compound concentration should be 10 µM (0.1% DMSO).

  • Enzyme Addition & Incubation: Add the SIRT2 enzyme to the wells. Crucial Causality Step: Incubate for 15 minutes at room temperature before adding the substrate. This pre-incubation allows for the detection of slow-binding or dual-cleft inhibitors that require conformational adaptation of the enzyme's C-pocket.

  • Reaction Initiation: Add NAD+ and the fluorogenic substrate. Incubate for 45 minutes at 37°C.

  • Detection: Add a developer solution containing a specific protease that cleaves only the deacetylated AMC-peptide to release free AMC. Read fluorescence (Ex 355 nm / Em 460 nm).

  • Self-Validation: Include positive controls (e.g., SirReal2) and negative controls (DMSO). Calculate the Z'-factor; proceed to Phase 2 only if Z' > 0.6.

Phase 2: Orthogonal Validation (Label-Free Mass Spectrometry) Purpose: To eliminate fluorophore-interfering false positives.

  • Reaction Setup: Repeat the biochemical reaction using a native, non-fluorogenic acetylated peptide.

  • Quenching: Stop the reaction at exactly 30 minutes using 1% formic acid to denature the SIRT2 enzyme.

  • MS Analysis: Inject samples into a High-Throughput MS system (e.g., Agilent RapidFire). Quantify the exact mass of the acetylated substrate versus the deacetylated product.

  • Data Analysis: Calculate the percent conversion and determine precise IC50 values for confirmed hits.

HTS_Workflow Lib Nicotinamide Analog Library Pri Primary Screen (Fluorogenic Assay) Lib->Pri Acoustic Dispensing Hit Primary Hits Pri->Hit Z' > 0.6 Orth Orthogonal Screen (RapidFire MS) Hit->Orth Eliminate False Positives Lead Validated Leads Orth->Lead IC50 Determination SAR SAR & Optimization Lead->SAR Structural Refinement

Self-validating high-throughput screening workflow for identifying validated nicotinamide analogs.

Hit-to-Lead Optimization: Understanding Kinetic Causality

The transition from a raw screening hit to a viable lead compound requires a deep understanding of binding thermodynamics and cellular metabolism.

A critical phenomenon to monitor during the optimization of nicotinamide analogs is Turnover vs. Inhibition . For metabolic targets like NNMT, some NAM analogs initially act as substrates rather than pure competitive inhibitors. The enzyme methylates the analog, creating a charged product. This charged metabolite then acts as a potent, dead-end transition-state inhibitor [3].

Understanding this kinetic causality dictates your assay design: if your library contains turnover inhibitors, your screening assay must be capable of monitoring both substrate depletion and product formation over an extended time course, rather than relying on a single end-point read. Failure to account for turnover inhibition will result in false negatives during the primary HTS phase.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Potential therapeutic targets for chlorinated nicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of chlorinated nicotinamides reveals a fascinating paradigm in medicinal chemistry: the strategic placement of a single halogen atom can fundamentally rewire a molecule’s interactome. As a Senior Application Scientist, I have utilized these compounds not merely as passive structural analogs, but as precision-engineered probes that exploit the catalytic machinery of specific enzymes.

This whitepaper dissects the mechanistic causality, quantitative pharmacological data, and self-validating experimental workflows for utilizing chlorinated nicotinamides against three distinct therapeutic targets: Nicotinamide N-Methyltransferase (NNMT), Poly(ADP-ribose) Polymerase (PARP), and insect-specific Nicotinamidase (Naam).

Paradigm 1: Enzyme-Catalyzed Suicide Inhibition of NNMT

Nicotinamide N-methyltransferase (NNMT) regulates the cellular methylation potential by transferring a methyl group from S-adenosylmethionine (SAM) to nicotinamide. Overexpression of NNMT depletes SAM, driving epigenetic hypomethylation associated with aggressive oncogenesis and metabolic disorders.

Chlorinated nicotinamides, specifically 4-chloronicotinamide, circumvent the traditional challenges of competitive inhibition by acting as suicide inhibitors (mechanism-based inactivators) [1].

The Causality of Inhibition: The native enzyme recognizes 4-chloronicotinamide as a substrate. Upon binding, NNMT catalyzes the methylation of the pyridine nitrogen. This methylation event drastically pulls electron density away from the ring, transforming the relatively stable C4-position into a highly reactive electrophile. A proximally located, non-catalytic cysteine residue (Cys159) then executes an aromatic nucleophilic substitution (SNAr), displacing the chloride ion and forming an irreversible covalent adduct. The enzyme effectively engineers its own destruction.

NNMT_Suicide_Inhibition A 4-Chloronicotinamide (Pro-inhibitor) B NNMT Active Site + SAM Cofactor A->B Binding C N-Methylation (Catalytic Activation) B->C Methyl Transfer D Electrophilic N-Methyl- 4-Chloronicotinamide C->D Electronic Shift E Nucleophilic Attack by Cys159 D->E SNAr Reaction F Irreversible Covalent Enzyme Adduct E->F Inactivation

Diagram 1: The catalytic cycle of NNMT suicide inhibition by 4-chloronicotinamide.

Self-Validating Protocol: SIBLing (Suicide Inhibition-Based Labeling) Assay

To validate the covalent engagement of NNMT by chlorinated nicotinamides, we utilize a mass spectrometry-based workflow.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 1 mM TCEP. Causality: TCEP is strictly chosen over DTT or β-mercaptoethanol. DTT contains nucleophilic thiols that can prematurely attack the activated electrophile, whereas TCEP reduces disulfides without competing for the SNAr reaction, ensuring Cys159 remains in a reactive thiolate state.

  • Enzyme-Inhibitor Incubation: Incubate 2 µM recombinant human NNMT with 50 µM 4-chloronicotinamide and 100 µM SAM at 37°C for 2 hours. Validation Checkpoint: Run a parallel control omitting SAM. If covalent adduction is detected in the absence of SAM, the inhibitor is non-specifically reactive (a pan-assay interference compound), invalidating the suicide mechanism.

  • Proteolytic Digestion & LC-MS/MS: Quench the reaction with 1% formic acid, digest with trypsin, and analyze via LC-MS/MS.

  • Data Interpretation: Search for a mass shift on the Cys159-containing peptide corresponding to the addition of the N-methyl-nicotinamide moiety minus the chloride leaving group.

Paradigm 2: Halogen Bonding in PARP1 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are critical for DNA single-strand break repair. While endogenous nicotinamide is a known weak product-inhibitor of PARP [2], halogenated derivatives exhibit significantly enhanced potency.

The Causality of Inhibition: Chlorinated nicotinamides bind competitively within the NAD+ binding pocket of PARP1. The chlorine atom, particularly in the 5- or 6-position, acts as a halogen bond donor. The anisotropic distribution of electron density around the chlorine atom creates a localized region of positive charge (the σ-hole), which forms a highly directional, non-covalent interaction with the backbone carbonyl oxygen of the PARP1 active site. This interaction anchors the inhibitor, increasing residence time and preventing NAD+ from accessing the catalytic domain, ultimately leading to synthetic lethality in BRCA-deficient cells [3].

PARP_Workflow Step1 DNA Single-Strand Break Step2 PARP1 Recruitment Step1->Step2 Step3 Chloronicotinamide NAD+ Pocket Binding Step2->Step3 Step4 Catalytic Inhibition & PARP Trapping Step3->Step4 Step5 Replication Fork Collapse (Double-Strand Break) Step4->Step5 Step6 BRCA-Deficient Cell Death (Synthetic Lethality) Step5->Step6

Diagram 2: Mechanism of synthetic lethality induced by PARP inhibition.

Self-Validating Protocol: PARP1 Fluorometric Activity Assay
  • Histone Coating: Coat a 96-well microplate with histones. Causality: PARP1 auto-PARylates and trans-PARylates histones. Providing a standardized histone substrate ensures uniform baseline activity.

  • Reaction Assembly: Add 0.5 U of PARP1 enzyme, 100 ng of activated sheared DNA, and varying concentrations of the chlorinated nicotinamide inhibitor. Causality: Activated DNA acts as an essential allosteric activator; without it, PARP1 remains in an autoinhibited state.

  • Initiation & Trapping: Initiate the reaction by adding 50 µM NAD+ spiked with biotinylated-NAD+. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add Streptavidin-HRP followed by a fluorogenic substrate. Validation Checkpoint: Include a known potent inhibitor (e.g., Olaparib) as a positive control. The IC50 curve of the chlorinated nicotinamide must plateau at the same baseline as the positive control to confirm complete target engagement.

Paradigm 3: Disruption of Invertebrate NAD+ Salvage via Naam

Nicotinamidase (Naam) is an enzyme that converts nicotinamide to nicotinic acid, a crucial step in the NAD+ salvage pathway of invertebrates and microbes. Because mammals lack Naam (relying instead on NNMT and NAMPT), it represents an exceptionally selective target for novel agrochemicals and antiparasitics.

The Causality of Inhibition: Chlorinated nicotinamides and related fluorinated/chlorinated pyridine derivatives (e.g., 4-TFPE) act as competitive inhibitors of insect Naam [4]. By blocking Naam, these compounds cause a toxic accumulation of nicotinamide and a systemic depletion of NAD+, leading to developmental arrest and reduced lifespan in pests such as Drosophila melanogaster and Myzus persicae.

Quantitative Pharmacological Profiling

To contextualize the therapeutic utility of chlorinated nicotinamides and their complex derivatives, the following table summarizes the binding affinities and inhibitory concentrations across the discussed targets.

Target EnzymeCompound / ScaffoldMechanism of ActionPotency (IC50 / Ki)Primary Application
NNMT 4-ChloronicotinamideCovalent Suicide Inhibition~2.5 µM (IC50)Oncology / Metabolic Disease
NNMT LL320 (Bisubstrate Analog)Competitive Tight-Binding1.6 nM (Ki)Research Probe
PARP1 Chlorinated Nicotinamide RibosideCompetitive (NAD+ pocket)~15 µM (IC50)Oncology / Antiviral
PI3Kα Kinase 5-Bromo-2-chloronicotinamide deriv.ATP-Competitive Binding1.08 µM (IC50)Oncology [5]
Naam (Insect) 4-TFPE (Pyridine deriv.)Competitive Inhibition2.85 µM (IC50)Agrochemical / Pesticide

Note: The structural modifications on the chlorinated nicotinamide core dictate the shift from micromolar scaffold hits to nanomolar clinical candidates.

Conclusion

The integration of a chlorine atom into the nicotinamide scaffold does not merely yield a structural analog; it creates a dynamic chemical weapon. Whether exploiting the catalytic machinery of NNMT for suicide inhibition, leveraging halogen bonding to trap PARP1, or selectively starving invertebrate pests of NAD+, chlorinated nicotinamides serve as a masterclass in rational drug design. By adhering to the self-validating protocols outlined above, researchers can confidently translate these mechanistic theories into robust, reproducible pharmacological data.

References

  • Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase ACS Chemical Biology URL:[Link]

  • Nicotinamide and its Pharmacological Properties for Clinical Therapy ResearchGate URL:[Link]

  • Inhibitor compounds (WO2020212697A1)
  • Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae Journal of Agricultural and Food Chemistry URL:[Link]

Methodological & Application

Synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide from 6-chloronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Abstract & Introduction

The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide represents a critical fragment coupling in the development of novel agrochemicals and kinase inhibitors. This scaffold combines a pharmacologically active chloropyridine core with an electron-rich aniline, often serving as a precursor for further elaboration via Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling at the 6-chloro position.

This application note details a robust, scalable protocol for the amidation of 6-chloronicotinoyl chloride with 2-ethoxyaniline . Unlike standard amide couplings that may utilize carbodiimides (EDC/DCC), this protocol utilizes the acid chloride method for superior kinetics and simplified purification, minimizing the formation of urea byproducts.

Key Advantages of this Protocol:

  • Regioselectivity: Conditions optimized to favor

    
    -acylation over 
    
    
    
    displacement of the chlorine atom.
  • Purification Efficiency: Leveraging acid/base extraction workups to eliminate chromatographic steps.

  • Scalability: Suitable for gram-to-multigram scale synthesis.

Retrosynthetic Analysis & Mechanism

The formation of the amide bond proceeds via a nucleophilic acyl substitution.[1] The reaction is driven by the high electrophilicity of the acyl chloride carbonyl carbon.

Critical Mechanistic Insight: The 6-chloropyridine ring is electron-deficient. While this increases the electrophilicity of the carbonyl (good for amidation), it also activates the C-6 position toward nucleophilic attack (


).
  • Control Strategy: We maintain the reaction temperature at

    
    . 
    
    
    
    -acylation has a lower activation energy than the
    
    
    displacement of the chloride. High temperatures (
    
    
    ) must be avoided to prevent the formation of the bis-aniline byproduct.
Reaction Scheme & Mechanism

ReactionMechanism AcidCl 6-Chloronicotinoyl Chloride Tetrahedral Tetrahedral Intermediate AcidCl->Tetrahedral Nucleophilic Attack (0°C) SideRxn SIDE REACTION: SnAr Displacement (Avoid High Temp) AcidCl->SideRxn >60°C Aniline 2-Ethoxyaniline Aniline->Tetrahedral Nucleophilic Attack (0°C) Base Triethylamine (Base) Product 6-Chloro-N-(2-ethoxyphenyl) nicotinamide Base->Product Deprotonation Salt Et3N·HCl (Salt) Base->Salt ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl- ProtonatedAmide->Product Deprotonation ProtonatedAmide->Salt

Figure 1: Mechanistic pathway highlighting the critical temperature control required to avoid SnAr side reactions.

Experimental Design: Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Solvent Dichloromethane (DCM)Excellent solubility for reactants; non-nucleophilic; easy to remove. THF is a viable alternative if the acid chloride is purchased as a solution.
Base Triethylamine (

)
Scavenges HCl to drive equilibrium. Pyridine can be used but is harder to remove during workup.
Stoichiometry 1.0 : 1.05 (Acid Cl : Amine)Slight excess of aniline ensures complete consumption of the moisture-sensitive acid chloride.
Temperature

addition, warm to RT
Controls exotherm; prevents

side reactions on the chloropyridine ring.
Atmosphere Nitrogen (

) or Argon
Essential.[2] Acid chlorides hydrolyze rapidly in humid air to form 6-chloronicotinic acid (unreactive solid).

Detailed Protocol

Safety Warning: 6-Chloronicotinoyl chloride is corrosive and a lachrymator. 2-Ethoxyaniline is toxic. Perform all operations in a functioning fume hood.

Materials
  • 6-Chloronicotinoyl chloride (MW: 176.00 g/mol )

  • 2-Ethoxyaniline (MW: 137.18 g/mol )

  • Triethylamine (TEA) (Dry, stored over KOH or sieves)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure
  • Reactor Setup:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Cap with a rubber septum and flush with

      
       for 15 minutes.
      
  • Nucleophile Preparation:

    • Charge the flask with 2-Ethoxyaniline (1.44 g, 10.5 mmol, 1.05 equiv).

    • Add DCM (25 mL) and Triethylamine (1.7 mL, 12.0 mmol, 1.2 equiv).

    • Cool the mixture to

      
        using an ice/water bath.
      
  • Electrophile Addition:

    • Dissolve 6-Chloronicotinoyl chloride (1.76 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) in a separate dry vial.

    • Note: If the acid chloride is solid, dissolve it first to prevent localized hotspots.

    • Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes via syringe.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction Phase:

    • Remove the ice bath after addition is complete.

    • Allow to stir at Room Temperature (RT) for 3–4 hours.

    • IPC (In-Process Control): Check TLC (30% EtOAc in Hexanes). The aniline spot (

      
      ) should disappear/diminish, and a new amide spot (
      
      
      
      ) should appear.
  • Workup (The "Acid/Base Wash" Method):

    • Quench reaction with water (20 mL).

    • Transfer to a separatory funnel.[3]

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (20 mL).

      • Purpose: Removes unreacted 2-ethoxyaniline and excess TEA (protonates them into water-soluble salts).

    • Wash 2 (Basic): Wash organic layer with Sat.

      
       (20 mL).
      
      • Purpose: Removes any hydrolyzed 6-chloronicotinic acid.

    • Wash 3: Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

Workflow Start Start: Dry RBF, N2 Atm Soln Dissolve 2-Ethoxyaniline + TEA in DCM Start->Soln Cool Cool to 0°C Soln->Cool Add Dropwise Addition of 6-Chloronicotinoyl Chloride Cool->Add React Stir at RT (3-4 hrs) Add->React Check IPC: TLC Check (Aniline consumed?) React->Check Check->React No (Wait) Quench Quench with Water Check->Quench Yes WashAcid Wash 1: 1M HCl (Removes excess Amine/Base) Quench->WashAcid WashBase Wash 2: Sat. NaHCO3 (Removes Acid byproduct) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Recryst Recrystallize (EtOH/Water) Dry->Recryst Final Pure Product Recryst->Final

Figure 2: Operational workflow emphasizing the critical extraction steps for purification.

Purification & Characterization

The crude material obtained after the acid/base wash is often


 pure. For pharmaceutical grade purity (

), recrystallization is preferred over chromatography.

Purification Strategy:

  • Recrystallization: Dissolve crude solid in minimal boiling Ethanol (

    
    ). Add warm water dropwise until turbidity persists. Cool slowly to 
    
    
    
    . Filter the off-white needles.
  • Yield Expectation: 75–85%.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.2 (s, 1H, NH amide).
      
    • 
       8.9 (d, 1H, Pyridine H-2).
      
    • 
       8.3 (dd, 1H, Pyridine H-4).
      
    • 
       7.9 (d, 1H, Ar-H ortho to NH).
      
    • 
       7.7 (d, 1H, Pyridine H-5).
      
    • 
       7.0-7.2 (m, 3H, Ar-H).
      
    • 
       4.1 (q, 2H, 
      
      
      
      ).
    • 
       1.4 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvent is anhydrous. Check acid chloride quality (should not be white powder if it's usually an oil/low-melt solid; check mp).
Impurity: Starting Amine Incomplete ReactionIncrease reaction time. Ensure 1.05 eq of acid chloride is used if amine is precious, or use excess amine if acid chloride is cheap.
Impurity: Bis-acylation Excess Acid Chloride + High TempKeep temp

. Add acid chloride slowly to the amine (inverse addition).
Oiling out Product too soluble in washUse EtOAc for extraction instead of DCM. Add brine to break emulsions.

References

  • BenchChem Application Notes. Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide. Retrieved from (Analogous protocol adaptation).

  • PrepChem. Synthesis of 6-chloronicotinoyl chloride. Retrieved from (Precursor synthesis).

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 2022. Retrieved from (General amidation conditions for nicotinamides).

  • Organic Syntheses.General procedures for Amide formation from Acid Chlorides. (Standard Reference).

Sources

Application Notes & Protocols: Strategic Amide Coupling of 2-Ethoxyaniline and Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is arguably the most critical and frequently performed reaction in modern drug discovery and medicinal chemistry.[1][2][3] This application note provides an in-depth guide to the synthesis of N-(2-ethoxyphenyl)-chloronicotinamide through the coupling of 2-ethoxyaniline and chloronicotinic acid. These substrates, an electron-rich aniline and a heterocyclic carboxylic acid respectively, present a common yet non-trivial coupling challenge. We will explore the mechanistic underpinnings of modern amide coupling reactions, present two robust, field-proven protocols using EDC/HOBt and HATU, offer a comparative analysis to guide reagent selection, and provide a comprehensive troubleshooting guide to overcome common experimental hurdles.

Mechanistic Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable due to the rapid and competing acid-base reaction, which forms a non-reactive carboxylate salt.[4][5] Therefore, the core principle of all amide coupling protocols is the in situ activation of the carboxylic acid by converting the hydroxyl group into a superior leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4][5][6]

Carbodiimide-Mediated Activation (The EDC/HOBt Pathway)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common and cost-effective activating agents.[7] The mechanism proceeds as follows:

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid protonates the carbodiimide, which is then attacked by the carboxylate to form a highly reactive O-acylisourea intermediate.[4][8][9] This intermediate is a potent acylating agent.

  • Nucleophilic Attack & Side Reactions: The amine can directly attack the O-acylisourea to form the desired amide and a soluble urea byproduct.[9] However, this intermediate is unstable and prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction and reduces the yield.[8][9][10]

  • The Role of Additives (HOBt): To mitigate the formation of N-acylurea and suppress potential racemization of α-chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) are essential.[4][10][11] HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[9][10] This new intermediate is more stable than the O-acylisourea, preventing rearrangement, yet remains sufficiently reactive to be efficiently acylated by the amine.[9]

EDC_Mechanism cluster_activation Activation cluster_pathways Reaction Pathways RCOOH Chloronicotinic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl Amine 2-Ethoxyaniline Amide Target Amide Amine->Amide HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Fast) Urea EDC Byproduct (Urea) O_Acyl->Urea N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Slow) HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated HOBt_Ester->Amide + Amine Decision_Tree start Start: Couple 2-Ethoxyaniline & Chloronicotinic Acid q1 Is cost a primary constraint? start->q1 protocol1 Use Protocol 1: EDC / HOBt q1->protocol1 Yes protocol2 Use Protocol 2: HATU q1->protocol2 No q2 Did EDC/HOBt fail or give low yield (<50%)? protocol1->q2 q2->protocol2 Yes success Success q2->success No troubleshoot Troubleshoot Reaction (See Section 4) protocol2->troubleshoot troubleshoot->success

Sources

Application Note: Design, Synthesis, and Formatting of Nicotinamide Derivative Libraries for High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

Nicotinamide (NAM), the amide form of vitamin B3, is a privileged pharmacophore in drug discovery. It serves as the endogenous precursor for nicotinamide adenine dinucleotide (NAD+) and is the primary substrate or product for several critical metabolic and epigenetic enzymes, including Nicotinamide Phosphoribosyltransferase (NAMPT), Nicotinamide N-methyltransferase (NNMT), sirtuins (SIRTs), and poly(ADP-ribose) polymerases (PARPs) 1[1]. Dysregulation of these NAD+-dependent pathways is heavily implicated in metabolic disorders, oncology, and aging2[2]. Consequently, the preparation of high-quality, structurally diverse nicotinamide derivative libraries is a foundational step for High-Throughput Screening (HTS) campaigns aimed at identifying novel modulators 3[3].

When constructing a targeted library, the causality behind structural modifications must be strictly defined. The core pyridine ring and the carboxamide moiety of nicotinamide are essential for hydrogen bonding within the active sites of enzymes like NAMPT and NNMT 2[2]. Library diversification typically occurs along two vectors:

  • Vector 1 (Amide Nitrogen): Substitution here explores the solvent-exposed regions or secondary binding pockets (e.g., the rear channel in NAMPT allosteric modulators) 4[4].

  • Vector 2 (Pyridine Ring C5/C6): Halogenation, arylation, or alkylation at these positions can sterically clash with the natural substrate envelope, transitioning a binder from a substrate to a competitive inhibitor 2[2].

NAD_Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation NAMPT NAMPT NAM->NAMPT Rate-Limiting MNAM 1-Methylnicotinamide NNMT->MNAM NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD SIRTPARP SIRTs / PARPs NAD->SIRTPARP Consumption SIRTPARP->NAM Cleavage

NAD+ salvage pathway illustrating key targets for nicotinamide derivatives.

Library Synthesis and HTS Formatting Workflow

To ensure self-validating data in HTS, the library must be synthesized with high purity (>95%) and formatted precisely to prevent compound aggregation or precipitation in aqueous assay buffers.

HTS_Workflow Design In Silico Pharmacophore Design Synthesis Parallel Amidation (96-well format) Design->Synthesis Purification Prep-LC-MS (>95% Purity) Synthesis->Purification Formatting Acoustic Dispensing (100% DMSO) Purification->Formatting Assay Coupled Enzyme HTS Assay Formatting->Assay Hit Hit Triage & Validation Assay->Hit

Step-by-step workflow from library synthesis to high-throughput screening.

Experimental Protocols

Protocol 1: Parallel Synthesis and Purification of Nicotinamide Derivatives
  • Objective: Generate a 384-member library of N-substituted nicotinamides via parallel amidation.

  • Causality: Using a standardized coupling reagent (e.g., HATU) ensures consistent reaction kinetics across diverse aliphatic and aromatic amines, minimizing side products and ensuring a high success rate across the plate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5 M solution of nicotinic acid (or a C5/C6 substituted derivative) in anhydrous DMF. Prepare 0.5 M solutions of 384 diverse primary/secondary amines in DMF.

  • Coupling Reaction: In a 96-well deep-well block, dispense 100 µL of nicotinic acid solution (50 µmol) per well. Add 100 µL of the respective amine solution (50 µmol).

  • Activation: Add 120 µL of a 0.5 M HATU solution in DMF (60 µmol) followed by 26 µL of DIPEA (150 µmol) to each well.

  • Incubation: Seal the blocks and agitate at 600 rpm for 12 hours at room temperature.

  • Solvent Removal: Evaporate DMF using a centrifugal vacuum concentrator at 45°C.

  • Purification: Reconstitute crude products in DMSO/Methanol (1:1). Purify via automated mass-directed preparative HPLC (Prep-LC-MS) using a C18 column and a water/acetonitrile gradient (0.1% formic acid).

  • Quality Control (Self-Validation): Collect fractions corresponding to the target mass. Dry and analyze via UPLC-UV-MS. Only retain compounds with >95% UV purity for the final screening library.

Protocol 2: HTS Assay Formatting and Execution (NAMPT Coupled Assay)
  • Objective: Screen the purified library for NAMPT modulators using a continuous fluorometric coupled enzyme assay 3[3].

  • Causality: Direct measurement of NMN is difficult; coupling NAMPT activity to NMNAT1 (which converts NMN to NAD+) and Alcohol Dehydrogenase (ADH) (which reduces NAD+ to fluorescent NADH) provides a robust, real-time kinetic readout suitable for HTS 4[4], 1[1].

Step-by-Step Methodology:

  • Source Plate Preparation: Dissolve purified library compounds in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an acoustic liquid handler to transfer 50 nL of each compound into a 384-well black, flat-bottom assay plate. This achieves a final screening concentration of 10 µM in a 50 µL assay volume (0.1% DMSO final).

  • Enzyme Mix Addition: Add 25 µL of Enzyme Mix (50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA, 10 nM NAMPT, 50 nM NMNAT1, 1 U/mL ADH) to all wells. Centrifuge at 1000 rpm for 1 minute 1[1].

  • Compound Incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 25 µL of Substrate Mix (20 µM NAM, 200 µM PRPP, 1 mM ATP, 1% ethanol) to initiate the cascade 1[1].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 2 minutes for 60 minutes.

  • Data Processing (Self-Validation): Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize data against positive (fully inhibited/activated) and negative (DMSO only) controls to determine the percentage of modulation.

Data Presentation and HTS Metrics

To evaluate the robustness of the HTS assay and the quality of the nicotinamide library, quantitative metrics must be strictly monitored. A self-validating system relies on the Z'-factor to ensure the assay window is sufficient to detect true hits 4[4].

Table 1: Representative HTS Validation Metrics for Nicotinamide Libraries

MetricTarget ValueExperimental ObservationInterpretation
Z'-Factor > 0.500.82Excellent assay robustness and signal separation4[4].
Signal-to-Background (S/B) > 3.05.4High sensitivity of the coupled fluorometric readout.
CV (Coefficient of Variation) < 10%4.2%Low well-to-well variability across the 384-well plate.
Hit Rate (Primary Screen) 0.5% - 2.0%1.1%Optimal library diversity; manageable number of false positives.
DMSO Tolerance Up to 2%Stable at 0.1%No enzyme denaturation or compound precipitation observed.

Conclusion

The systematic preparation of nicotinamide derivative libraries, coupled with robust, multi-enzyme HTS formats, provides a highly effective engine for drug discovery. By maintaining strict control over library purity, utilizing acoustic dispensing to minimize solvent effects, and employing kinetically coupled readouts, researchers can confidently identify novel modulators of the NAD+ salvage pathway 4[4], 1[1].

References

  • Title: A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase Source: PubMed (NIH) URL: [Link]

  • Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders Source: MDPI URL: [Link]

  • Title: Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Aryl Nicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Sorafenib, Imatinib derivatives) and anti-inflammatory agents. Traditional thermal synthesis (reflux) often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and difficult purification due to thermal degradation byproducts.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, researchers can achieve quantitative conversion of electron-deficient aryl amines and nicotinic acid derivatives in under 20 minutes. Two distinct protocols are provided: a T3P®-mediated direct amidation (preferred for high-throughput medicinal chemistry) and a classic Acid Chloride condensation (preferred for scale-up).

Theoretical Foundation: Why Microwave?

The Activation Energy Barrier

Formation of the amide bond between nicotinic acid and an electron-deficient aniline (common in drug discovery) is kinetically sluggish. The nucleophilicity of the aniline nitrogen is reduced by resonance with the aromatic ring, requiring high activation energy (


).
Dielectric Heating Mechanism

Unlike conventional conductive heating (oil bath), which relies on convection currents and creates temperature gradients, microwave irradiation (2.45 GHz) generates heat internally through two primary mechanisms:[1]

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field. The molecular friction generated by this realignment (at

    
     times per second) creates rapid, volumetric heat.
    
  • Ionic Conduction: Dissolved ions (e.g., protonated amines, carboxylates) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

This "in-core" heating allows reaction mixtures to exceed the boiling point of the solvent (superheating) in sealed vessels, significantly increasing the reaction rate constant (


) according to the Arrhenius equation.

MW_Mechanism cluster_0 Microwave Field Interaction cluster_1 Reaction Kinetics MW_Source MW Irradiation (2.45 GHz) Dipole Dipolar Polarization (Solvent Alignment) MW_Source->Dipole Ion Ionic Conduction (Salt Oscillation) MW_Source->Ion Heat Volumetric Superheating Dipole->Heat Ion->Heat Arrhenius Increased Rate Constant (k) Heat->Arrhenius T >> b.p. Activation Overcoming Ea (Amide Bond) Arrhenius->Activation

Figure 1: Mechanism of microwave dielectric heating facilitating amide bond formation.

Experimental Protocols

Protocol A: T3P®-Mediated Direct Amidation (Recommended)

Context: Propylphosphonic anhydride (T3P) is a cyclic trimeric anhydride. It is the preferred coupling agent for MW synthesis because it is non-explosive, has high functional group tolerance, and its byproducts are water-soluble, simplifying workup.

Reagents:

  • Nicotinic Acid (1.0 equiv)

  • Aryl Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Nicotinic Acid (1.0 mmol) and the Aryl Amine (1.1 mmol) in EtOAc (3 mL).

  • Activation: Add Pyridine (3.0 mmol) followed by dropwise addition of T3P solution (2.0 mmol). Note: Exothermic reaction; add slowly.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 100°C

    • Time: 15 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150W)

  • Workup:

    • Transfer reaction mixture to a separatory funnel.

    • Dilute with EtOAc (20 mL).

    • Wash with water (2 x 10 mL), Sat. NaHCO₃ (1 x 10 mL), and Brine (1 x 10 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Most products are >95% pure. If necessary, recrystallize from EtOH/Water.

Protocol B: Acid Chloride Condensation (Scale-Up Ready)

Context: For extremely unreactive amines (e.g., nitro-anilines) where coupling agents fail, the acid chloride route is robust.

Reagents:

  • Nicotinoyl Chloride Hydrochloride (1.2 equiv)

  • Aryl Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (for low temp) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, suspend Aryl Amine (1.0 mmol) in ACN (3 mL).

  • Addition: Add TEA (2.5 mmol). The mixture may clarify. Add Nicotinoyl Chloride HCl (1.2 mmol) in one portion.

  • Irradiation:

    • Temp: 80°C (Note: DCM requires lower temp or high-pressure vessel rating; ACN is safer for 80°C).

    • Time: 5–10 minutes.

  • Workup: Quench with water. The product often precipitates directly. Filter and wash with water/cold methanol.

Data Analysis & Validation

Comparative Efficiency

The following data summarizes the efficiency gains of MW irradiation versus conventional thermal reflux for the synthesis of N-(4-chlorophenyl)nicotinamide.

ParameterConventional Reflux (Toluene)Microwave Protocol (EtOAc/T3P)Improvement Factor
Reaction Time 16 Hours15 Minutes64x Faster
Temperature 110°C (Oil Bath)100°C (Internal)Comparable
Isolated Yield 58%92%+34%
Purity (LCMS) 85% (Requires Column)98% (No Column)Clean Profile
Energy Usage High (Overnight heating)Low (0.1 kWh)Green Chemistry
Workflow Visualization

Workflow cluster_method Method Selection Start Start: Reagent Prep (Nicotinic Acid + Amine) Decision Amine Reactivity? Start->Decision RouteA Protocol A: T3P Coupling (Standard/Green) Decision->RouteA Moderate/High RouteB Protocol B: Acid Chloride (Low Reactivity) Decision->RouteB Very Low MW_Step Microwave Irradiation 100°C | 15 min | 150W RouteA->MW_Step RouteB->MW_Step Workup Workup Phase Separation / Filtration MW_Step->Workup Result Final Product N-Aryl Nicotinamide Workup->Result

Figure 2: Decision tree and workflow for synthesizing nicotinamide derivatives.

Troubleshooting & Optimization

  • Solvent Choice:

    • Good MW Solvents: DMF, DMSO, EtOH, Acetonitrile (High

      
       values = efficient heating).
      
    • Poor MW Solvents: Hexane, Toluene (Transparent to MW). If you must use non-polar solvents, add a "doping" agent (e.g., ionic liquid or small amount of DMF) to facilitate heating.

  • Pressure Management:

    • Nicotinic acid decarboxylation can occur at very high temperatures (>180°C). Keep reaction temperatures below 150°C.

    • Ensure the vessel is rated for the vapor pressure of the solvent at the target temperature (e.g., ACN generates ~2-3 bar at 100°C).

  • Byproduct Formation:

    • If the N-oxide forms (rare but possible with certain oxidants), ensure inert atmosphere (N₂ purge) before sealing the vial.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Theory of Microwave Heating for Organic Synthesis.[2][3] CEM Corporation.

    • [Link]

  • T3P® Coupling Efficiency

    • Balakrishna, C., et al. "An Efficient Microwave-Assisted Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Chromone Synthesis."[4] Synlett, 2018.[4]

    • [Link]

  • Comparative Study (MW vs Conventional)

    • Kaur, et al. "Conventional vs microwave assisted synthesis of different substituted heterocyclic amides."[5] Indian Chemical Society, 2015.

    • [Link] (General Reference based on search findings 1.12)

  • Green Chemistry & Mechanism

    • "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[6] PMC / NIH.

    • [Link]

Sources

HPLC purification methods for hydrophobic nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Nicotinamide Derivatives

Executive Summary

This guide details the purification strategies for hydrophobic nicotinamide derivatives , a class of compounds frequently synthesized as NAMPT inhibitors (e.g., FK866), lipophilic prodrugs, or NAD+ boosters. Unlike their hydrophilic parent molecule (Vitamin B3), these derivatives possess bulky non-polar moieties that drastically alter their chromatographic behavior.

The Challenge: These molecules present a "dual-personality" problem:

  • The Head: The nicotinamide moiety contains a basic pyridine nitrogen (pKa ~3.4), prone to severe peak tailing due to silanol interactions.

  • The Tail: The hydrophobic modifications (alkyl chains, phenyl rings) require high organic solvent strength for elution, often leading to solubility issues in the initial aqueous mobile phase.

Physicochemical Considerations & Column Selection

To design a robust method, we must first understand the molecular interactions at play.

The "Lollipop" Effect

Hydrophobic nicotinamide derivatives often behave like surfactants. The hydrophobic "tail" adsorbs strongly to the C18 stationary phase, while the polar/basic "head" remains exposed to the mobile phase. If the pH is neutral, the pyridine nitrogen can interact with residual silanols on the silica surface, causing peak tailing.

Stationary Phase Selection Matrix
Column ChemistrySuitabilityMechanism of ActionRecommended For
C18 (End-capped) HighHydrophobic interactionGeneral purification of derivatives with long alkyl chains.
Phenyl-Hexyl Optimal

interactions + Hydrophobicity
Compounds with aromatic tails (e.g., FK866 analogs). Provides orthogonal selectivity to C18.[1]
C8 MediumReduced hydrophobicityVery hydrophobic derivatives that retain too strongly (>20 min) on C18.
Polar Embedded HighShielded silanolsBasic derivatives showing persistent tailing on standard C18.

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of these specific derivatives.

MethodDevelopment Start Start: Hydrophobic Nicotinamide Derivative Solubility Solubility Check: Dissolve in 50% MeOH or DMSO Start->Solubility Screening Screening Gradient: 5-95% B (ACN) in 20 min Solubility->Screening PeakShape Evaluate Peak Shape Screening->PeakShape Tailing Issue: Severe Tailing PeakShape->Tailing Asymmetry > 1.5 RetShift Issue: Low Retention PeakShape->RetShift k' < 2.0 Good Good Separation PeakShape->Good Sharp Peaks FixTailing Add 0.1% TFA (pH ~2) or Switch to Phenyl-Hexyl Tailing->FixTailing FixRet Switch to C18 High Load or Reduce Organic Start % RetShift->FixRet ScaleUp Scale to Prep HPLC Good->ScaleUp FixTailing->Screening FixRet->Screening

Figure 1: Decision tree for method development, focusing on resolving the basicity-induced tailing common in pyridine-based compounds.

Experimental Protocols

Protocol A: Analytical Purity Check (QC)

Objective: To verify purity and identity before scale-up.

  • System: Agilent 1200/1260 or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate counter-ion pairs strongly with the protonated pyridine nitrogen, masking it from silanols and sharpening the peak.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Nicotinamide core) and 210 nm (Amide bonds).

  • Temperature: 30°C.

Gradient Table (Standard):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Injection Hold
20.0 95 Linear Gradient
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Protocol B: Preparative Purification (Scale-Up)

Objective: To isolate >100 mg of target compound with >98% purity.

  • System: Preparative HPLC (e.g., Gilson PLC 2020 or Shimadzu Prominence Prep).

  • Column: C18 or Phenyl-Hexyl Prep Column (21.2 x 150 mm, 5-10 µm).

  • Flow Rate: 20 mL/min.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Hydrophobic nicotinamide derivatives often precipitate if dissolved in 100% aqueous buffer.

    • Dissolution: Dissolve the crude solid in a minimum volume of DMSO or a 50:50 mixture of Acetonitrile/Water.

    • Filtration: Pass through a 0.45 µm PTFE filter to remove particulates that will clog the prep column frit.

  • Gradient Optimization (Focused Gradient):

    • Use the analytical run (Protocol A) to find the elution %B.

    • Example: If the peak elutes at 60% B on the analytical scale, create a shallow gradient centered on 60% (e.g., 40% to 80% B over 20 minutes) to maximize separation from impurities.

  • Fraction Collection:

    • Trigger: Slope + Threshold (UV 254 nm).

    • Logic: Collect the main peak. Discard the "front" and "tail" if high purity is required, as pyridine derivatives often drag impurities in the tail.

  • Post-Processing:

    • Pool fractions.[3]

    • Neutralization (Optional but Recommended): If the compound is acid-sensitive, neutralize the TFA immediately with dilute ammonium bicarbonate.

    • Lyophilization: Freeze-dry the fractions. Caution: TFA salts are hygroscopic. Ensure thorough drying or rely on HCl exchange if a hydrochloride salt is preferred for biological assays.

Preparative Logic Flow

PrepWorkflow Crude Crude Mixture (Solid) Dissolve Dissolve: DMSO/ACN Crude->Dissolve Inject Inject onto Prep Column Dissolve->Inject Elute Gradient Elution (Water/ACN/TFA) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Fraction Collection Detect->Collect QC Analytical QC (Check Purity) Collect->QC QC->Inject Fail (Re-purify) Dry Lyophilization QC->Dry Pass (>95%)

Figure 2: The cyclical workflow for preparative isolation. Note the re-injection loop for fractions that do not meet purity specs.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with pyridine nitrogen.Increase TFA to 0.1% or 0.2%. Switch to a Phenyl-Hexyl column.
Split Peaks Sample solvent too strong (e.g., pure DMSO injection).Dilute sample with water/buffer until just before precipitation, or reduce injection volume.
High Backpressure Precipitation of hydrophobic derivative inside the column.Flush column with 95% ACN (high organic) at low flow rate. Ensure sample is soluble in starting mobile phase.[4]
Ghost Peaks Carryover from previous run.[4]These derivatives are "sticky." Add a "sawtooth" wash (5% -> 95% -> 5% B) at the end of every run.

References

  • Vertex Pharmaceuticals. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. National Institutes of Health (PMC). Available at: [Link]

  • Snyder, L. R., Dolan, J. W., & Carr, P. W. (2004).[1] The hydrophobic-subtraction model of reversed-phase column selectivity. Journal of Chromatography A. (Cited via MAC-MOD Analytical Guide). Available at: [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. Available at: [Link]

  • Helix Chromatography. (2021).[3] HPLC Methods for analysis of Pyridine and its derivatives. Available at: [Link]

Sources

TLC visualization stains for chlorinated pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Visualization Protocols for Chlorinated Pyridine Compounds

Executive Summary

Chlorinated pyridine moieties (e.g., 2-chloropyridine, 2,6-dichloropyridine) are ubiquitous pharmacophores in drug discovery and agrochemistry. However, their visualization on Thin Layer Chromatography (TLC) plates presents a unique challenge: the electron-withdrawing chlorine atoms significantly reduce the basicity of the pyridine nitrogen, often rendering standard alkaloid stains (like Dragendorff’s) ineffective.

This guide provides a tiered protocol for the reliable detection of chlorinated pyridines. It moves beyond generic methods to focus on photochemical dehalogenation and fluorescence quenching , ensuring detection limits are met even for electron-deficient heterocycles.

Scientific Rationale & Mechanism

To select the correct visualization method, one must understand the electronic environment of the analyte.

  • The Basicity Problem: Unsubstituted pyridine (

    
    ) reacts readily with Dragendorff’s reagent. However, 2-chloropyridine (
    
    
    
    ) is essentially non-basic due to the inductive (
    
    
    ) and mesomeric effects of the halogen. Consequently, it fails to form the stable ion-pairs required for traditional alkaloid stains.
  • The Photochemical Solution: The Carbon-Chlorine (C-Cl) bond in aromatic systems is susceptible to homolytic cleavage under UV irradiation. We exploit this by using Silver Nitrate (

    
    )  in the presence of a radical sensitizer. UV light cleaves the C-Cl bond, generating chloride ions (
    
    
    
    ) in situ, which immediately precipitate as dark silver chloride (
    
    
    ).
Decision Matrix: Selecting the Right Stain

StainSelection Start Analyte: Chlorinated Pyridine UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Method_Ag Method A: Modified Silver Nitrate (Specific for Halogens) Is_Visible->Method_Ag No / Need Confirmation Method_MY Method B: Methyl Yellow (High Contrast for Di/Tri-chloro) Is_Visible->Method_MY High Cl Content Method_I2 Method C: Iodine Vapor (General/Reversible) Is_Visible->Method_I2 Quick Screen

Figure 1: Decision workflow for selecting visualization reagents based on analyte properties.

Primary Visualization Protocols

Method A: UV Fluorescence Quenching (Non-Destructive)[1]
  • Principle: Chlorinated pyridines possess an aromatic

    
    -system that absorbs UV light at 254 nm. On F254-indicator plates, the compound blocks the UV light from reaching the indicator, appearing as a dark spot against a bright green fluorescent background.[1]
    
  • Sensitivity: High (~0.1 – 1.0 µg).

  • Procedure:

    • Elute the TLC plate and dry completely (solvent residues can cause background noise).

    • Place under a short-wave UV lamp (254 nm).

    • Outline dark spots with a soft pencil.

    • Note: This is the prerequisite step before any chemical staining.

Method B: Modified Silver Nitrate Reagent (The "Gold Standard")
  • Target: Specific for Halogens (Cl, Br, I).

  • Mechanism: UV-induced photolysis releases halide ions, which react with

    
     to form dark gray 
    
    
    
    precipitates.[2]
  • Reagent Preparation:

    • Solution A: Dissolve 0.1 g Silver Nitrate (

      
      ) in 1 mL deionized water.
      
    • Solution B: Mix 10 mL 2-phenoxyethanol with 190 mL Acetone.

    • Final Reagent: Add Solution A to Solution B. Add 1 drop of 30% Hydrogen Peroxide (

      
      ) to accelerate oxidation. Store in an amber bottle (shelf life: ~1 week).
      
  • Protocol:

    • Spray: In a fume hood, spray the dried plate evenly with the reagent.[2][3] The plate should be damp but not dripping.[2]

    • Dry: Allow acetone to evaporate for 2-3 minutes.

    • Irradiate: Place the plate under unfiltered UV light (or strong sunlight) for 10–20 minutes.

    • Result: Dark gray/black spots appear on a colorless to light grey background.

Method C: Methyl Yellow Spray (For Polychlorinated Aromatics)
  • Target: Chlorinated insecticides and electron-deficient aromatics.

  • Mechanism: pH-dependent dye interaction and lipophilic adsorption.

  • Reagent Preparation:

    • Dissolve 0.1 g Methyl Yellow (N,N-dimethyl-4-phenylazoaniline) in 70 mL Ethanol.[4]

    • Add 25 mL deionized water.

    • Dilute to 100 mL total volume with Ethanol.[2][1][3][4]

  • Protocol:

    • Spray: Coat the plate evenly.

    • Dry: Air dry at ambient temperature.

    • Irradiate: Expose to UV light (254 nm) for 5 minutes.

    • Result: Red spots develop on a yellow background.[1][4]

Comparative Analysis of Stains

FeatureUV (254 nm)Silver Nitrate / UVDragendorff's ReagentIodine Vapor
Specificity Aromatic SystemsHalogens (Cl, Br, I)Nitrogen Bases (Alkaloids)General Organics
Sensitivity HighHigh (<0.5 µg)Low (for Cl-pyridines)Moderate
Destructive? NoYesYesSemi-Destructive
Mechanism Fluorescence QuenchingPhotochemical PrecipitationIon-Pair ComplexationReversible Complexation
Suitability Best First Step Best Specific Stain Not Recommended Good Backup

Critical Note on Dragendorff's Reagent: While Dragendorff’s is the standard for nitrogen heterocycles, it relies on the formation of a complex between the heavy metal (Bismuth) and a protonated nitrogen (


). Due to the low 

of chlorinated pyridines, they do not protonate sufficiently in the acidic reagent to form a stable colored complex. Do not rely on Dragendorff's for 2-chloropyridine or 2,6-dichloropyridine.

Troubleshooting & Optimization

  • Problem: Background turns dark immediately with Silver Nitrate.

    • Cause: Impurities in the silica or solvent (e.g., chloride ions in tap water used for mobile phase).

    • Fix: Use HPLC-grade solvents and deionized water. Ensure the plate is completely dry of mobile phase before spraying.[1]

  • Problem: Spots are transient or fade quickly (Iodine).

    • Cause: Iodine sublimation is reversible.

    • Fix: Circle spots immediately with a pencil.[2] For permanent records, take a photograph or switch to the Silver Nitrate method.

  • Problem: No spots visible for 2,6-dichloropyridine.

    • Cause: High volatility of the compound.

    • Fix: 2,6-dichloropyridine sublimes easily. Do not heat the plate to dry it; use a stream of cool air. Visualize immediately after elution.

Safety Considerations

  • Silver Nitrate: Corrosive and stains skin black (permanent until skin sheds). Wear nitrile gloves and eye protection.

  • Chlorinated Pyridines: Often toxic and potential irritants. Handle all plates in a fume hood.

  • UV Light: Direct exposure damages eyes and skin. Use a UV-absorbing viewing cabinet.

References

  • EPFL. (n.d.). TLC Visualization Reagents - Standard Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Iodine and UV Methods.[3][5] Retrieved from [Link]

  • HTX Imaging. (n.d.). Silver Nitrate Spraying Protocol for Mass Spec Imaging.[6] Retrieved from [Link]

Sources

Application Note: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on 6-Chloronicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols

Introduction & Mechanistic Rationale

The 6-chloronicotinamide scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, potassium channel openers (e.g., flupirtine analogs), and radiotracers [1]. The functionalization of the C6 position is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

Unlike aliphatic SN2 reactions, SNAr proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C6 carbon, forming a negatively charged intermediate known as the Meisenheimer complex . The pyridine nitrogen (para to the leaving group) and the carboxamide group (meta) synergistically withdraw electron density, stabilizing this intermediate. The subsequent rate-determining step is typically the elimination of the chloride ion to restore aromaticity.

The Causality of Solvent Effects

In SNAr, the solvent is not merely a reaction medium; it is a thermodynamic participant. The choice of solvent dictates the activation energy required to reach the Meisenheimer transition state:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments. They efficiently solvate the counter-cations (e.g., K⁺, Na⁺) of the base but leave the anionic or neutral nucleophile unsolvated ("naked"). This lack of a hydrogen-bonded solvation shell dramatically increases the nucleophile's HOMO energy, accelerating the attack [2]. Furthermore, polar aprotic solvents stabilize the highly polar transition state leading to the Meisenheimer complex.

  • Protic Solvents (e.g., Alcohols): Protic solvents hydrogen-bond strongly with nucleophiles (especially hard nucleophiles like alkoxides or fluorides), effectively blunting their reactivity. They are generally avoided unless the nucleophile is a neutral amine and solubility dictates their use.

  • Neat (Solvent-Free) Conditions: When utilizing liquid amines at elevated temperatures, the amine itself acts as both the reactant and the solvating medium, driving the equilibrium forward through Le Chatelier's principle while avoiding complex solvent-extraction workups [1].

Visualizing the Reaction Pathway

SNAr_Mechanism A 6-Chloronicotinamide + Nucleophile (Nu-) B Addition Step (Rate-Determining) A->B Polar Aprotic Solvent C Meisenheimer Complex (Stabilized by Solvent & Pyridine N) B->C D Elimination Step (Loss of Cl-) C->D Fast E 6-Substituted Nicotinamide Product D->E

Caption: Mechanistic pathway of SNAr on 6-chloronicotinamide highlighting solvent stabilization.

Solvent Selection Matrix

To streamline assay development, the following quantitative and qualitative parameters must be evaluated when selecting a solvent for 6-chloronicotinamide SNAr functionalization.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Optimal NucleophilesMechanistic Impact & Utility
DMSO Polar Aprotic46.7189Fluorides, Alkoxides, AminesHighest stabilization of the Meisenheimer complex. Ideal for Halex reactions (e.g.,[¹⁸F] radiolabeling) [2].
DMF Polar Aprotic36.7153Primary/Secondary AminesExcellent balance of solubility and reactivity. Easily removed during aqueous workup. Standard for microwave-assisted SNAr.
NMP Polar Aprotic32.2202Bulky/Unreactive AminesSuperior thermal stability compared to DMF. Used for prolonged heating (>150 °C) with sterically hindered nucleophiles.
Neat Solvent-FreeN/AVariableLiquid Amines (e.g., n-butylamine)Maximizes collision frequency. Eliminates solvent-induced side reactions. Requires the amine to be liquid at reaction temp [1].
Isopropanol Polar Protic19.982Morpholine, PiperidineUsed in pressure reactors when mild conditions are required to prevent over-reaction or when precipitating the product directly [3].

Decision Tree for SNAr Optimization

Solvent_Selection Start Select Nucleophile Type Amines Amine Nucleophiles (Primary/Secondary) Start->Amines Halides Fluoride/Alkoxides (Hard Nucleophiles) Start->Halides Volatile Volatile Amine (e.g., bp < 80°C) Amines->Volatile NonVolatile Non-Volatile Amine Amines->NonVolatile DMSO DMSO + KF/K222 High Temp (150°C) Halides->DMSO DMF DMF or MeCN (Closed Vessel/Microwave) Volatile->DMF NonVolatile->DMF Base added Neat Neat (Solvent-Free) High Temp (150°C) NonVolatile->Neat Excess Amine

Caption: Decision tree for selecting optimal SNAr solvents based on nucleophile properties.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity by exploiting the specific solvent effects detailed above.

Protocol A: Base-Promoted Amination in Polar Aprotic Solvent (DMF)

Rationale: DMF sufficiently solubilizes both the 6-chloronicotinamide and inorganic bases (K₂CO₃), while leaving the amine nucleophile unsolvated for rapid attack.

Reagents:

  • 6-Chloronicotinamide (1.0 equiv)

  • Amine nucleophile (1.2 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 6-chloronicotinamide and K₂CO₃.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M solution. Stir for 5 minutes at room temperature to ensure uniform suspension of the base.

  • Nucleophile Addition: Add the amine nucleophile dropwise. If the amine is a hydrochloride salt, increase K₂CO₃ to 3.0 equiv.

  • Reaction: Attach a reflux condenser and heat the mixture to 80–100 °C under an inert nitrogen atmosphere.

  • Validation (In-Process): Monitor the reaction via TLC (typically 5-10% MeOH in DCM) or LC-MS. The disappearance of the 6-chloronicotinamide peak confirms the completion of the addition-elimination cycle (typically 4–12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction into 5 volumes of ice-cold distilled water. Since DMF is entirely water-miscible, it will partition into the aqueous layer.

  • Isolation: If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Halogen Exchange (Halex) Fluorination in DMSO

Rationale: The synthesis of 6-fluoronicotinamides (often used as precursors or radiotracers) requires an extremely "hard" nucleophile. DMSO is mandatory here to stabilize the transition state while Kryptofix 222 sequesters the potassium cation, leaving the fluoride ion highly reactive [2].

Reagents:

  • 6-Chloronicotinamide derivative (1.0 equiv)

  • Potassium fluoride (KF, spray-dried, 3.0 equiv)

  • Kryptofix 222 (K222, 1.1 equiv relative to KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Drying: Azeotropically dry the KF and K222 mixture utilizing anhydrous acetonitrile at 120 °C under nitrogen pressure to remove all trace water (water will hydrate the fluoride, killing its nucleophilicity).

  • Reaction Setup: Dissolve the 6-chloronicotinamide in anhydrous DMSO (0.1 M) and transfer it to the sealed vessel containing the dried KF/K222 complex.

  • Thermal Activation: Heat the reaction mixture to 130–150 °C for 25–45 minutes.

  • Quenching: Cool the reaction rapidly to room temperature. Quench by adding aqueous ammonium acetate or water.

  • Purification: Extract with dichloromethane (DCM). Wash the organic layer extensively with water (5 × 20 mL) to completely remove DMSO and K222. Concentrate and purify via silica gel chromatography.

Protocol C: Solvent-Free (Neat) Amination

Rationale: For the synthesis of highly substituted analogs (e.g., flupirtine derivatives), bulky or moderately reactive amines struggle to react in standard solvents. Using the amine as the solvent at high temperatures forces the reaction to completion [1].

Reagents:

  • 6-Chloronicotinamide derivative (1.0 equiv)

  • Liquid Amine (e.g., 4-fluorobenzylamine or n-butylamine, 50.0 equiv)

Step-by-Step Methodology:

  • Suspension: Suspend the 6-chloronicotinamide directly in the liquid amine in a heavy-walled pressure vial. No additional solvent or base is required, as the excess amine acts as the acid scavenger for the generated HCl.

  • Heating: Seal the vial and heat the mixture to 160 °C with vigorous stirring.

  • Validation: After 3 hours, cool a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the complete consumption of the starting material.

  • Workup: Cool the reaction vessel to room temperature. The crude mixture can often be loaded directly onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate to separate the massive excess of the starting amine from the desired product.

  • Polishing: Recrystallize the isolated product from a Methanol/Water mixture to yield the analytically pure 6-aminonicotinamide derivative.

References

  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation. ACS Omega. Available at:[Link]

  • A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity. Chemical Science (RSC). Available at:[Link]

Troubleshooting & Optimization

Improving yield of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the amidation of 6-chloronicotinic acid with 2-ethoxyaniline. Because the 6-chloro substituent significantly withdraws electron density from the pyridine ring, standard peptide coupling protocols often yield suboptimal results. This guide focuses on causality-driven methodologies to maximize yield, purity, and scalability.

Mechanistic Pathway & Workflow

SynthesisWorkflow Step1 6-Chloronicotinic Acid (Starting Material) Step2 Activation Phase (Ethyl Chloroformate + TEA) Step1->Step2 THF, -10°C Step3 Active Intermediate (Mixed Anhydride) Step2->Step3 -TEA•HCl Step4 Nucleophilic Addition (2-Ethoxyaniline) Step3->Step4 0°C to RT Step5 Tetrahedral Intermediate Collapse & CO2 Elimination Step4->Step5 Nucleophilic Attack Step6 6-Chloro-N-(2-ethoxyphenyl)nicotinamide (Target Product) Step5->Step6 -CO2, -EtOH

Mechanistic workflow of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide synthesis via mixed anhydride.

Quantitative Comparison of Activation Strategies

To select the optimal synthetic route, compare the empirical data of common activation methods for 6-chloronicotinic acid derivatives[1].

Activation MethodReagentsTemperatureReaction TimeTypical YieldCrude PurityScalability
Mixed Anhydride Ethyl Chloroformate, TEA-10°C to RT3 - 4 hours85 - 92%>90%Excellent
Acid Chloride SOCl₂, DMF (cat.)80°C (Reflux)2 - 3 hours75 - 85%~80%Good
Carbodiimide EDC, HOBt, DIPEARoom Temp12 - 18 hours60 - 75%>85%Moderate
Uronium Salt HATU, DIPEARoom Temp2 - 4 hours80 - 90%>95%Poor (Costly)

Self-Validating Experimental Protocol: Mixed Anhydride Route

While is traditionally used to form 6-chloronicotinoyl chloride[1], the harsh acidic conditions and generation of HCl gas can lead to side reactions with electron-rich anilines. The using ethyl chloroformate provides a milder, highly efficient alternative that typically exceeds 80% yield.

Step 1: Carboxylate Activation

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Causality: Anhydrous conditions are critical. Trace water will rapidly hydrolyze the highly electrophilic mixed anhydride intermediate back to the starting material, destroying the yield.

  • Deprotonation: Add triethylamine (TEA) (1.1 eq) and cool the mixture to -10°C using an ice-salt bath.

    • Causality: TEA deprotonates the carboxylic acid, significantly increasing its nucleophilicity to attack the ethyl chloroformate. Cooling prevents the thermal degradation of the intermediate.

  • Activation: Dropwise, add ethyl chloroformate (1.1 eq) over 15 minutes. Stir for an additional 30 minutes at -10°C to 0°C.

    • System Validation: A dense white precipitate of triethylammonium chloride will form. This serves as a visual, self-validating indicator that the mixed anhydride has successfully formed[2].

Step 2: Nucleophilic Acyl Substitution 4. Addition: In a separate vial, prepare a solution of 2-ethoxyaniline (1.05 eq) in a minimal amount of anhydrous THF. Add this dropwise to the main reaction mixture at 0°C. 5. Coupling: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • System Validation: Monitor by TLC (1:1 Ethyl Acetate/Hexane). The disappearance of the highly UV-active mixed anhydride spot (which runs higher than the starting acid) indicates reaction completion. As the reaction proceeds, the evolution of CO₂ gas (micro-bubbles) may be observed as the tetrahedral intermediate collapses.

Step 3: Isolation and Purification 6. Filtration: Filter the reaction mixture through a medium-porosity frit to remove the triethylammonium chloride salts. Concentrate the filtrate under reduced pressure. 7. Acid-Base Extraction: Redissolve the crude residue in ethyl acetate. Wash sequentially with 5% HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Causality & Validation: This is a self-validating purification matrix. The 5% HCl protonates and removes unreacted 2-ethoxyaniline into the aqueous layer. The NaHCO₃ deprotonates and removes any unreacted 6-chloronicotinic acid. The remaining organic layer exclusively contains the neutral target amide.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target 6-Chloro-N-(2-ethoxyphenyl)nicotinamide.

Troubleshooting & FAQs

Q: Why is my yield consistently below 50% despite full consumption of 6-chloronicotinic acid? A: If the starting material is consumed but the product yield is low, the mixed anhydride is likely undergoing hydrolysis or forming a symmetrical anhydride. This occurs when moisture is present or if the activation step is left for too long (>1 hour) before adding the 2-ethoxyaniline. Actionable Solution: Ensure solvents are strictly anhydrous (<50 ppm water) and proceed to the amine addition immediately after the 30-minute activation window.

Q: I observe a persistent impurity with a higher molecular weight on LC-MS. What is it and how do I prevent it? A: This is likely the bis-acylated byproduct. The newly formed secondary amide can act as a nucleophile and attack another molecule of the activated acid. Actionable Solution: This is caused by a localized excess of the mixed anhydride. Ensure rigorous dropwise addition of the amine solution and strictly maintain the stoichiometry at 1.05 eq of 2-ethoxyaniline to 1.0 eq of activated acid.

Q: The 2-ethoxyaniline seems to be oxidizing during the reaction, turning the mixture dark brown. How can I mitigate this? A: Electron-rich anilines like 2-ethoxyaniline are highly prone to air oxidation, especially in the presence of light and trace transition metals. Actionable Solution: Degas your solvents by sparging with Argon for 15 minutes prior to use, and conduct the reaction under a strict inert atmosphere. If your 2-ethoxyaniline stock has already darkened, distill it under reduced pressure before use.

Q: Can I use standard peptide coupling reagents like HATU or EDC/HOBt instead of the mixed anhydride method? A: Yes, but with caveats. The electron-withdrawing 6-chloro group reduces the reactivity of the pyridine carboxylate. While EDC/HOBt is effective, it often results in lower atom economy and more difficult purification compared to the mixed anhydride route. If using EDC/HOBt, adding a catalytic amount of DMAP can accelerate the coupling, but beware of potential side reactions at the 6-chloro position if the reaction is heated.

References

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Synthesis and preliminary in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones. Taylor & Francis. Available at:[Link][2]

Sources

Technical Support Center: 6-Chloronicotinoyl Chloride Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: 6-CNC-HYDROLYSIS-PREV Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because you are experiencing degradation, low yields, or "sticky solid" formation with 6-chloronicotinoyl chloride (6-CNC) .

6-CNC is a critical intermediate in the synthesis of neonicotinoids (e.g., Imidacloprid) and various pharmaceutical scaffolds. Unlike simple benzoyl chlorides, 6-CNC possesses a pyridine nitrogen that can act as an internal base, and a relatively low melting point (~48–51°C), making it uniquely susceptible to hydrolysis and thermal degradation .

This guide bypasses generic advice to focus on the specific physicochemical failures that occur with this intermediate and how to prevent them.

Module 1: The Failure Mechanism (Why it Hydrolyzes)

To prevent the issue, you must visualize the enemy. Hydrolysis is not just "getting wet"; it is a competitive cascade.

The Hydrolysis Pathway

When 6-CNC encounters moisture, it reverts to 6-chloronicotinic acid (6-CNA) and releases HCl. The HCl can then protonate the pyridine ring, creating a hydrochloride salt that is often hygroscopic, accelerating further moisture absorption.

HydrolysisPathway Start 6-Chloronicotinoyl Chloride (6-CNC) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Water H2O (Atmospheric/Solvent) Water->Transition Product 6-Chloronicotinic Acid (Hydrolyzed) Transition->Product Collapse Byproduct HCl Gas (Autocatalytic) Transition->Byproduct Elimination Byproduct->Start Protonates Pyridine N (Increases Hygroscopicity)

Figure 1: The autocatalytic hydrolysis cycle. Note that the HCl byproduct can protonate the pyridine nitrogen, rendering the solid more hygroscopic and accelerating degradation.

Module 2: Synthesis & Isolation Protocols

Most hydrolysis issues actually begin during synthesis and isolation. If you do not remove thionyl chloride (


) completely, or if you overheat the product, you compromise its shelf-life immediately.
Critical Protocol: The Vilsmeier-Haack Activation

Do not rely on neat thionyl chloride alone. Use Dimethylformamide (DMF) as a catalyst.[1][2][3] It forms the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than


 itself, allowing for milder reaction conditions.

Optimized Synthesis Steps:

  • Suspend: 6-chloronicotinic acid (1.0 eq) in dry Toluene or DCM.

  • Catalyze: Add anhydrous DMF (0.05 eq).

  • Chlorinate: Add

    
     (1.5 – 2.0 eq) dropwise.
    
  • Reflux: Heat to reflux until gas evolution (

    
    ) ceases.
    
  • Isolation (The Danger Zone):

    • Issue: 6-CNC melts at ~48°C.

    • Risk: If you use a rotary evaporator at 60°C, the product melts. Molten acid chloride traps

      
       and 
      
      
      
      gas. Upon cooling, this trapped acid "eats" the product from the inside out.
    • Solution: Evaporate solvent at <40°C under high vacuum. Use an azeotrope (see below).

The Azeotropic Drying Method

Never dry 6-CNC solely by vacuum. You must chemically remove the last traces of thionyl chloride.[3]

StepSolventPurpose
1 Crude Evaporation Remove bulk reaction solvent and excess

.
2 Toluene Chase (x2) Add dry toluene and re-evaporate. Toluene forms an azeotrope with

, dragging it out of the solid matrix.
3 DCM Chase (x1) (Optional) Add dry DCM and evaporate to remove residual toluene and induce crystallization.

Module 3: Analytical Validation (Is it pure?)

STOP. Do not inject 6-CNC directly into a standard reverse-phase HPLC. The mobile phase (water/acetonitrile) will hydrolyze the compound on the column, showing you a peak for the acid (6-CNA), leading you to falsely believe your synthesis failed.

Correct Method: Methyl Ester Derivatization

You must chemically convert the acid chloride to a stable methyl ester before analysis.

Derivatization Protocol:

  • Sample: Take ~10 mg of your synthesized 6-CNC.

  • Quench: Dissolve immediately in 1 mL of anhydrous Methanol (MeOH) .

    • Reaction:

      
      
      
  • Wait: Let stand for 5-10 minutes at room temperature.

  • Analyze: Inject this solution into the HPLC.

  • Interpret:

    • Peak A (Methyl Ester): Represents active Acid Chloride.

    • Peak B (Free Acid): Represents material that was already hydrolyzed before you added methanol.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky yellow paste instead of a white solid. Why?

Diagnosis: Melting Point Depression & Impurities.

  • Cause: You likely evaporated the solvent at a temperature >50°C. The product melted, trapping

    
     and DMF. The presence of DMF-HCl salts lowers the melting point further.
    
  • Fix: Re-dissolve the paste in dry Toluene. Filter off any insoluble solids (often DMF salts). Re-evaporate at <40°C . If it remains sticky, induce crystallization by adding a small amount of dry Hexane and scratching the flask.

Q2: I see a white precipitate immediately upon adding my acid chloride to the next reaction.

Diagnosis: Instant Hydrolysis.

  • Cause: Your solvent for the next step (e.g., amine coupling) is wet. 6-CNC is highly reactive. Even 500 ppm water in your solvent is enough to generate visible 6-chloronicotinic acid precipitate (which is insoluble in many organic solvents).

  • Fix: Dry all solvents over activated 3Å or 4Å Molecular Sieves for 24 hours before use.

Q3: Can I store 6-CNC on the shelf?

Diagnosis: Storage Failure.

  • Answer: No. Even with Parafilm, moisture diffuses through.

  • Protocol: Store in a Schlenk tube under Nitrogen or Argon. If using a screw-cap vial, place that vial inside a secondary jar containing Drierite (calcium sulfate) or silica gel. Store at 4°C or -20°C .

Q4: How do I clean the glassware safely?

Diagnosis: Safety Hazard.

  • Warning: Do not rinse flasks directly with water. The remaining

    
     or acid chloride will react violently, releasing HCl gas.
    
  • Protocol: Rinse glassware with Acetone first (to dissolve organic residue), then quench the acetone washings into a beaker of dilute Sodium Bicarbonate (

    
    ) solution in a fume hood.
    

References

  • Synthesis & Properties: 6-Chloronicotinoyl chloride. PubChem.[4] National Library of Medicine. Available at: [Link]

  • Derivatization Analysis: HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Mechanism: Thionyl Chloride & Catalytic DMF Mechanism. Common Organic Chemistry. Available at: [Link]

  • Handling Acid Chlorides: Acid Chloride Handling and Quenching Guide. Yufeng. Available at: [Link]

Sources

Removing unreacted 2-ethoxyaniline from amide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 2-Ethoxyaniline (o-Phenetidine) Ticket ID: CHEM-SUP-2025-089 Status: Open[1]

Welcome to the Purification Support Portal

You are likely here because your amide coupling reaction (using EDC/NHS, HATU, or acid chlorides) has left you with residual 2-ethoxyaniline (CAS: 94-70-2).[1] This is a common challenge. Unlike aliphatic amines, 2-ethoxyaniline is an electron-rich aniline with specific physicochemical properties that can make standard workups inefficient if not tuned correctly.[1]

This guide provides three tiered solutions ranging from standard extraction to advanced chemoselective scavenging.[1]

Quick Diagnostic: Which Protocol Do I Need?

If your Product is...And the impurity level is...Use Protocol...
Acid Stable (No Boc, tBu esters, acetals)High (>10%)Protocol A: pH-Controlled Extraction
Acid Sensitive (Contains acid-labile groups)Low to Moderate (<10%)Protocol B: Resin Scavenging
Co-eluting on Silica GelTrace / PersistentProtocol C: Chelation or Reverse Phase

Protocol A: The pH-Controlled Liquid-Liquid Extraction (LLE)

The Science: 2-Ethoxyaniline is a weak base with a pKa of approximately 4.43 [1].[1][2] To effectively remove it into the aqueous layer, you must drop the pH of the aqueous phase significantly below this pKa value to ensure full protonation to the water-soluble anilinium salt.

  • Common Mistake: Using weak acids like 5% citric acid (pH ~3-4) may not be sufficient.[1] At pH 4, nearly 30-40% of the aniline remains unprotonated and lipophilic, partitioning back into your organic layer.

  • The Fix: You need a pH < 2.0.[1]

Step-by-Step Methodology
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes form tight ion pairs that remain soluble in chlorinated solvents.

  • The Acid Wash:

    • Wash the organic layer 3x with 1M HCl (pH ~0-1).[1]

    • Note: If your molecule has very sensitive acid-labile groups, use 10% KHSO₄ (Potassium Bisulfate), which is strong but often gentler than mineral acids.[1]

  • Verification: Check the pH of the exiting aqueous layer.[1] It must be acidic (pH < 2).[1] If the basicity of your reaction mixture neutralizes the first wash, the aniline will not extract.

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Workflow Visualization

LLE_Workflow start Crude Reaction Mixture (Amide + 2-Ethoxyaniline) solvent Dilute with EtOAc start->solvent wash Add 1M HCl (pH < 2) solvent->wash separate Phase Separation wash->separate aq_layer Aqueous Layer (Contains 2-Ethoxyaniline HCl salt) separate->aq_layer Bottom Layer org_layer Organic Layer (Contains Product) separate->org_layer Top Layer check Check TLC/LCMS org_layer->check check->wash Aniline Remains finish Dry & Concentrate check->finish Clean

Figure 1: Logic flow for pH-controlled extraction of anilines.[1] Note the iterative loop if the aniline persists.

Protocol B: Solid-Supported Scavenging (Chemoselective)

The Science: If your product cannot survive acidic conditions, or if the aniline is "greasy" and resists extraction, use a Polymer-Supported Isocyanate (PS-NCO) resin.[1] The isocyanate reacts irreversibly with the nucleophilic amine of 2-ethoxyaniline to form an insoluble urea, which is filtered off [2].[1]

Why this works: Amides (your product) are non-nucleophilic and will not react with the resin.[1]

Step-by-Step Methodology
  • Stoichiometry: Calculate the excess moles of 2-ethoxyaniline remaining (or assume 100% of the initial excess used).

  • Resin Loading: Add 3.0 equivalents of PS-Isocyanate resin relative to the residual aniline.[1]

    • Example: If you have 0.1 mmol of aniline, add 0.3 mmol capacity of resin.

  • Solvent: Ensure the reaction is dissolved in a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol (it reacts with the isocyanate).[1]

  • Incubation: Shake or stir gently at room temperature for 4–12 hours .

    • Tip: Do not use magnetic stir bars if possible, as they can grind the resin beads, clogging filters later. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad. The 2-ethoxyaniline is now chemically bound to the beads trapped in the filter.[1]

  • Rinse: Rinse the beads with DCM to recover any entrained product.[1]

Scavenging Mechanism

Scavenging_Mechanism reactant 2-Ethoxyaniline (Solution) reaction Covalent Bond Formation (Urea Linkage) reactant->reaction resin PS-Isocyanate Resin (Solid Bead) resin->reaction waste Resin-Bound Urea (Trapped on Filter) reaction->waste Filtered product Purified Amide (Filtrate) reaction->product Flows Through

Figure 2: The chemoselective capture of 2-ethoxyaniline by isocyanate resin.[1]

Protocol C: The "Hidden" Tricks (Chromatography & Complexation)

If Protocols A and B are insufficient, use these advanced techniques.

The Copper(II) Sulfate Wash

Anilines form coordination complexes with Copper(II).[1][3]

  • Method: Wash your organic layer with 10% aqueous CuSO₄ .[1][3]

  • Result: The aniline forms a complex with the copper, often turning the aqueous layer blue/green and pulling the aniline out of the organic phase. This works at neutral pH, preserving acid-sensitive groups [3].[1]

Chromatographic Tailing Fix

2-Ethoxyaniline often streaks on silica gel, co-eluting with products.[1]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your eluent system. This neutralizes the acidic sites on the silica, sharpening the aniline peak and altering its Rf relative to your amide product.

Safety & Handling (Critical)

Warning: 2-Ethoxyaniline (o-phenetidine) is toxic and a potent methemoglobin former.[1]

  • PPE: Double gloving (Nitrile) is recommended.[1] It absorbs through skin.[1]

  • Waste: All aqueous washes from Protocol A and solid waste from Protocol B must be disposed of as hazardous toxic waste , not general organic waste.

  • Decontamination: Clean spills immediately with dilute HCl (to protonate/salt the amine) followed by absorption into vermiculite.[1]

References

  • Evans, D. A. (2005).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1]

  • Biotage. (2024).[1][2] Isolute® PS-Isocyanate Technical Note. Biotage Applications.

  • BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Substituted Anilines.

  • PubChem. (2025).[1] Compound Summary: 2-Ethoxyaniline.[1][2][4] National Library of Medicine.[1] [1]

Sources

Technical Support Center: Optimizing Solubility of Nicotinamide Hits in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing solubility challenges with nicotinamide-based compounds in aqueous assay environments. As researchers and drug development professionals, ensuring your compound is fully dissolved is a critical prerequisite for generating reliable and reproducible data.[1] This guide provides in-depth, field-proven insights and practical protocols to diagnose and resolve common solubility issues, empowering you to move your research forward with confidence.

Section 1: Frequently Asked Questions (FAQs) - Core Physicochemical Principles

This section addresses foundational questions regarding the solubility and stability of nicotinamide and its derivatives. Understanding these core properties is the first step in effective troubleshooting.

Q1: What is the baseline solubility of nicotinamide in water and common organic solvents?

A1: Nicotinamide, also known as niacinamide, is a highly water-soluble compound.[2][3] Its robust solubility in aqueous solutions is a key physicochemical property. For practical lab work, its solubility in various solvents is summarized below.

Data Presentation Table 1: Solubility of Nicotinamide in Common Laboratory Solvents

Solvent Approximate Solubility Source
Water ~1000 mg/mL (1 g in 1 mL) [2][3]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL [4]
Ethanol ~667 mg/mL (1 g in 1.5 mL) [2]
Dimethylformamide (DMF) ~15 mg/mL [4]
Dimethyl Sulfoxide (DMSO) ~15 mg/mL [4]
Methanol Higher than ethanol [5]

| Acetonitrile | Lower than ethanol |[6] |

Note: While nicotinamide itself is highly soluble, the "hits" or analogs developed during drug discovery can have vastly different, often much lower, aqueous solubility due to structural modifications aimed at improving target affinity.[1][7]

Q2: How do pH and temperature affect the solubility and stability of my nicotinamide hit?

A2: Both pH and temperature are critical variables that can be modulated to enhance solubility, but they must be balanced against their potential to degrade the compound.

  • pH: Nicotinamide contains a basic pyridine ring.[8] In slightly acidic solutions (e.g., pH 5-6), the pyridine nitrogen can become protonated, forming a more soluble cationic species.[8] However, it's crucial to consider compound stability. Nicotinamide is generally stable between pH 3 and 7.5.[9] In strongly acidic or alkaline conditions, the amide group can hydrolyze to nicotinic acid, altering the compound's biological activity.[8]

  • Temperature: Increasing the temperature generally increases the rate and extent of dissolution for most compounds, including nicotinamide derivatives.[6] However, elevated temperatures can also accelerate degradation.[10][11][12] A modest increase (e.g., warming to 37°C) can be beneficial, but prolonged exposure to high heat should be avoided.[8] Always prepare fresh solutions and avoid long-term storage at elevated temperatures.[8]

Q3: Which buffer system is best for maintaining the stability of nicotinamide-related compounds?

A3: The choice of buffer can have a significant impact on the long-term stability of nicotinamide cofactors like NAD+ and NADH, a principle that extends to many nicotinamide-based hits. Research has shown that the buffer system is a consequential choice for stability.[10][11][12][13]

Data Presentation Table 2: Long-Term Stability of NADH in Common Aqueous Buffers at 19°C

Buffer (50 mM, pH 8.5) Degradation Rate (µM/day) % Remaining after ~40 days Source
Tris 4 >90% [10][11]
HEPES 18 ~60% [10][11]

| Sodium Phosphate | 23 | <50% |[10][11] |

Causality: The degradation of NADH can be catalyzed by specific acids, and the conjugate acids of buffers play a role.[10] Buffers with high pKa values, like Tris, result in a lower concentration of the catalytic conjugate acid, thus reducing the degradation rate.[10] For assays requiring extended incubation times, Tris buffer is often the superior choice for preserving the integrity of nicotinamide-based molecules. [10][11][12]

Section 2: Troubleshooting Guide - Common Solubility Issues in Aqueous Assays

This section provides a systematic, question-and-answer approach to resolving the most frequent solubility problems encountered during experiments.

Q4: My compound is dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how do I fix it?

A4: This is a classic case of "solvent shock" or "precipitation upon dilution," one of the most common challenges in bioassays.[14][15]

The Causality: Your compound is soluble in the neat organic solvent (DMSO) but has poor solubility in the aqueous buffer.[14] When the concentrated DMSO stock is rapidly diluted into the aqueous environment, the DMSO disperses, and the localized concentration of your compound momentarily exceeds its aqueous solubility limit, causing it to crash out of solution.[14][15]

Troubleshooting Workflow:

Mandatory Visualization

G cluster_0 Troubleshooting Precipitation from DMSO Stock A Precipitation Observed Upon Dilution B Is final DMSO concentration <1%? A->B C Reduce final DMSO concentration. Prepare a more concentrated stock if necessary. B->C No D Decrease Final Compound Concentration B->D Yes C->D E Still Precipitates? D->E F Modify Dilution Protocol E->F Yes J Problem Solved E->J No G Pre-warm buffer to 37°C. Add stock dropwise while vortexing. F->G H Still Precipitates? G->H I Employ Co-Solvent Strategy (See Protocol 2) H->I Yes H->J No K Consider Advanced Formulation (e.g., cyclodextrins) I->K

Caption: Decision workflow for troubleshooting compound precipitation.

Step-by-Step Solutions:

  • Lower the Final Compound Concentration: The simplest solution is often to test a lower concentration of your hit. You may be exceeding its maximum solubility in the final assay buffer.[14]

  • Optimize the Dilution Method: Avoid adding the aqueous buffer to the DMSO stock. Instead, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing vigorously. This promotes rapid mixing and minimizes localized high concentrations.[8] Pre-warming the buffer can also help.[8]

  • Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute the 100% DMSO stock into a solution of 50:50 DMSO:buffer, and then dilute that intermediate solution into the final assay buffer.

  • Employ a Co-solvent: If the above steps fail, the compound's intrinsic aqueous solubility is likely too low. A co-solvent strategy is required. Water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol can be included in the final assay buffer (typically at 1-5%) to increase the compound's solubility.[16][17][] See Protocol 2 for a detailed method. Crucially, a vehicle control containing the same final co-solvent concentration must be run to ensure the solvent itself does not affect the assay outcome.

Q5: My solution appears cloudy or hazy, even at low concentrations. What should I do?

A5: Cloudiness or particulates indicate either incomplete dissolution or the presence of insoluble impurities.[8]

The Causality: The kinetic energy in the system may be insufficient to break down the compound's crystal lattice structure, or the compound itself may contain contaminants from synthesis.

Step-by-Step Solutions:

  • Increase Mechanical Energy: Use a bath sonicator for 5-10 minutes or vortex the solution vigorously for 1-2 minutes to provide additional energy for dissolution.[8]

  • Apply Gentle Heat: As discussed in Q2, warming the solution (e.g., in a 37°C water bath) while stirring can significantly improve solubility.[8]

  • Filter the Solution: If you suspect insoluble impurities, filter the final solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, depending on solvent compatibility) to remove undissolved particles.[8] This ensures you are testing a truly solubilized compound, though it may slightly lower the final concentration if the compound itself was not fully dissolved.

Q6: I am observing high variability in my assay results between experiments. Could solubility be the cause?

A6: Absolutely. Inconsistent solubility is a major source of poor data reproducibility.

The Causality: If your compound exists as a partial suspension rather than a true solution, the amount of dissolved, active compound will vary between wells and between experiments.[19] Additionally, repeated freeze-thaw cycles of a DMSO stock can cause the compound to fall out of solution over time, leading to a lower effective concentration in later experiments.[14]

Step-by-Step Solutions:

  • Visually Inspect All Solutions: Before every experiment, carefully inspect your stock solution and final dilutions for any signs of precipitation.[19] Hold the vial or plate up to a light source.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated DMSO stock to avoid repeated freeze-thaw cycles.[14]

  • Re-dissolve Thawed Stock: After thawing an aliquot, always bring it to room temperature and vortex thoroughly to ensure any compound that may have precipitated during freezing is re-dissolved.[14]

  • Perform a Solubility Check: If variability persists, consider performing a quick kinetic solubility assessment to understand the limits of your compound in your specific assay buffer (See Protocol 3 ).

Section 3: Experimental Protocols

These detailed protocols provide self-validating, step-by-step methodologies for preparing solutions and assessing solubility.

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol is for creating a concentrated stock solution, the first step in most assay preparations.

  • Weigh Compound: Accurately weigh the desired amount of your nicotinamide hit (as a crystalline solid) into a sterile, appropriate-sized glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).[14]

  • Promote Dissolution: Vortex the vial vigorously for 2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.[14] Gentle warming (to 37°C) can be used as a final step if necessary.

  • Visual Confirmation: Inspect the solution carefully to ensure it is clear and free of any visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed, low-retention tubes to prevent water absorption.[14]

Protocol 2: Solution Preparation Using a Co-Solvent Strategy

Use this protocol when direct dilution of a DMSO stock into an aqueous buffer fails.

Mandatory Visualization

G A Step 1: Prepare Concentrated Stock in 100% DMSO (See Protocol 1) B Step 2: Prepare Assay Buffer Containing Co-solvent (e.g., 5% PEG 400) A->B C Step 3: Pre-warm both solutions to assay temperature (e.g., 37°C) B->C D Step 4: Add DMSO stock dropwise to co-solvent buffer while vortexing C->D E Step 5: Visually Inspect for Clarity D->E F Ready for Assay (Use matched vehicle control) E->F Clear G Troubleshoot: - Increase co-solvent % - Lower compound concentration E->G Precipitate

Caption: Workflow for preparing a solution using a co-solvent.

  • Prepare Co-solvent Buffer: Prepare your final aqueous assay buffer containing the desired percentage of a co-solvent (e.g., 1-10% v/v of ethanol, PEG 400, or propylene glycol).[19] Ensure the co-solvent is compatible with your assay system.

  • Prepare a Vehicle Control: Create a separate batch of the co-solvent buffer with no compound added. This will be your vehicle control.

  • Prepare Concentrated Stock: Make a high-concentration stock of your compound in 100% DMSO (e.g., 100x the final desired concentration).

  • Perform Dilution: While vigorously vortexing the co-solvent buffer, slowly add the concentrated DMSO stock dropwise to achieve the final desired concentration.

  • Final Check: Inspect the final solution for clarity. If it remains clear, it is ready for use in your assay alongside the matched vehicle control.

Protocol 3: Rapid Kinetic Solubility Assessment by Turbidimetry

This protocol provides a quick way to estimate the solubility limit of your compound in a specific buffer.

  • Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of your compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Prepare Buffer Plate: In a separate clear, flat-bottom 96-well assay plate, add your aqueous assay buffer to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate. Immediately place the plate on a plate shaker for 10-15 minutes to mix thoroughly.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 650 nm).[19][20]

  • Analyze Data: The concentration at which a sharp increase in absorbance (light scattering) is observed corresponds to the kinetic solubility limit of your compound in that buffer. This is the maximum concentration you should aim for in your assays.

References
  • Brodin, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Food & Nutrition Research. Available at: [Link]

  • Brodin, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. National Renewable Energy Laboratory. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. ResearchGate. Available at: [Link]

  • PubChem. Nicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. PMC. Available at: [Link]

  • Brodin, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PubMed. Available at: [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. Available at: [Link]

  • Brodin, M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. OSTI.GOV. Available at: [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available at: [Link]

  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Available at: [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Ouyang, J., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. ResearchGate. Available at: [Link]

  • FOOD CHEMISTRY SOCIETY. (n.d.). Niacinamide. Available at: [Link]

  • Jouyban, A., et al. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Latin American Journal of Pharmacy. Available at: [Link]

  • Škerget, M., et al. (2011). Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation. Journal of Chemical & Engineering Data. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Cysewska, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PMC. Available at: [Link]

  • Sitsanidis, E., et al. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available at: [Link]

  • Adeyeye, M. C., et al. (2002). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. ResearchGate. Available at: [Link]

  • D'Souza, S., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed. Available at: [Link]

  • D'Souza, S., et al. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. ResearchGate. Available at: [Link]

  • Adamson, L. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Johnson, T. W., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available at: [Link]

  • Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Box, K. J., et al. (2013). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. ResearchGate. Available at: [Link]

  • The Japanese Pharmacopoeia. (2021). Nicotinamide. Available at: [Link]

  • Scherer, M., et al. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. Available at: [Link]

Sources

Technical Support Center: 6-Chloropyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-CL-006 Subject: Minimizing Side Reactions in 6-Chloropyridine Substitution

Executive Summary: The "Jekyll & Hyde" Nitrogen

Welcome to the technical support center. If you are working with 6-chloropyridine (functionally equivalent to 2-chloropyridine due to symmetry), you are likely encountering one of two opposing problems.

The pyridine nitrogen is your reaction's driver and its brake:

  • In

    
    :  The nitrogen acts as an electron sink, activating the C-Cl bond. Risk:  It also activates the ring toward hydrolysis (pyridone formation).
    
  • In Pd-Catalysis: The nitrogen lone pair is a strong

    
    -donor that binds to Palladium. Risk:  It poisons the catalyst, shutting down the catalytic cycle (The "Pyridine Effect").
    

This guide provides self-validating protocols to navigate these competing reactivity profiles.

Module 1: Nucleophilic Aromatic Substitution ( )
Common Issue: "I am seeing significant Pyridone (OH) formation."

Diagnosis: Hydrolysis. The same mechanism that allows your nucleophile to attack (addition-elimination via Meisenheimer complex) allows trace water to attack, displacing the chloride to form 2-pyridone (tautomer of 2-hydroxypyridine).

The Fix: The "Anhydrous-Dipolar" Protocol Do not rely on "oven-dried" glassware alone. Pyridines are hygroscopic, and polar aprotic solvents (DMSO, DMF) are water magnets.

ParameterRecommendationTechnical Rationale
Base CsF or Cs₂CO₃ Cesium salts have higher solubility in organic solvents than K/Na salts, allowing for milder temperatures. Avoid hydroxides (NaOH/KOH) completely.
Solvent Anhydrous DMSO or NMP High dielectric constant stabilizes the charged Meisenheimer intermediate. Critical: Use molecular sieves (3Å) in the reaction vessel.
Temperature 60–90 °C 2-chloropyridine is

times less reactive than 2-chloropyrimidine. Heat is required, but

promotes hydrolysis exponentially.

Self-Validating Check: Run a "blank" reaction: Substrate + Base + Solvent (No Nucleophile) at reaction temp for 1 hour.

  • Result: If LCMS shows Pyridone, your solvent/base is wet.

  • Result: If SM remains pure, your system is anhydrous.

Common Issue: "Reaction is sluggish/incomplete."

Diagnosis: Insufficient electrophilicity. Unlike 2,4-dinitrochlorobenzene, a single nitrogen atom provides only moderate activation.

The Fix: Microwave Acceleration Microwave irradiation is superior to oil baths for pyridine


 because it allows for "superheating" (above boiling point) in sealed vessels, pushing the reaction over the activation energy barrier before side reactions (like polymerization) can compete.
Module 2: Palladium-Catalyzed Cross-Coupling
Common Issue: "Reaction stalls at <20% conversion (Catalyst Poisoning)."

Diagnosis: The pyridine nitrogen is binding to the Pd(0) center, displacing the phosphine ligand and forming an inactive [Pd(Pyridine)L] species. This is the "Pyridine Effect."

The Fix: Steric Crowding Strategy You must make it sterically impossible for the pyridine nitrogen to bind to the metal. This is achieved using bulky biarylphosphine ligands (Buchwald Ligands).

Recommended Ligand Systems:

  • BrettPhos / RuPhos: The large isopropyl/cyclohexyl groups on the phosphine create a "roof" over the Pd center. The small pyridine nitrogen cannot penetrate this steric wall, but the oxidative addition of the C-Cl bond can still occur.

  • Pre-catalysts (Pd-G3/G4): Do not use

    
     + Ligand. The induction period allows pyridine coordination. Use G3/G4 palladacycles (e.g., BrettPhos Pd G4) to generate active 
    
    
    
    instantly upon base addition.

Visualizing the Poisoning Pathway

PyridinePoisoning Pd_L Active Catalyst [L-Pd(0)] Coord_Complex DEAD END Inactive Complex [L-Pd-N(Py)] Pd_L->Coord_Complex N-Coordination (Fast without bulky ligand) Ox_Add Oxidative Addition [L-Pd(II)(Ar)Cl] Pd_L->Ox_Add C-Cl Insertion (Favored by BrettPhos) Py_Cl 6-Chloropyridine (Substrate) Py_Cl->Coord_Complex Py_Cl->Ox_Add Product Coupled Product Ox_Add->Product Transmetalation & Reductive Elimination

Figure 1: The competition between productive oxidative addition (Blue) and catalyst poisoning by nitrogen coordination (Red). Bulky ligands block the Red path.

Module 3: Regioselectivity (2,6-Dichloropyridine)
Common Issue: "I want mono-substitution, but I get bis-product."

Diagnosis: In 2,6-dichloropyridine, both positions are chemically equivalent. Once the first substitution occurs (e.g., with an amine), the ring becomes more electron-rich, theoretically deactivating it toward the second attack. However, under high heat or excess nucleophile, the second substitution proceeds readily.

The Fix: Statistical Control & Reverse Addition You cannot rely solely on electronics. You must use kinetics and stoichiometry.

Protocol: The Reverse Addition Technique

  • Setup: Dissolve the 2,6-dichloropyridine (1.0 equiv) in solvent.

  • Addition: Add the nucleophile (0.9 equiv, limiting reagent) dropwise over 1 hour.

  • Rationale: By keeping the nucleophile concentration low relative to the dichloro-substrate, any nucleophile molecule entering the solution is statistically more likely to encounter a fresh dichloro-molecule than a mono-substituted product.

Data: Stoichiometry vs. Selectivity

SM : Nucleophile RatioMono-Product YieldBis-Product YieldUnreacted SM
1 : 1.1 (Standard)65%25%10%
1 : 0.9 (Deficit)78%<5%17%
3 : 1 (High Excess SM)92% <1% Recycle SM

Note: For high-value nucleophiles, use the "High Excess SM" method and recover the unreacted 2,6-dichloropyridine via column chromatography (it elutes much faster than the polar product).

Experimental Workflow: Optimized Buchwald-Hartwig

Scenario: Amination of 6-chloropyridine with a primary amine.

  • Preparation: In a glovebox or under Argon flow, charge a vial with:

    • 6-Chloropyridine (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • BrettPhos Pd G4 (1–2 mol%) — Crucial for preventing poisoning.

    • NaOtBu (1.5 equiv) — Strong base required for chloride activation.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 100 °C for 1–4 hours.

  • Workup: Filter through Celite (to remove Pd black) and concentrate.

  • Troubleshooting: If conversion is low, add 1 mol% free BrettPhos ligand to the mixture. This ensures the Pd center remains ligated even if some ligand dissociates.

References
  • Maiti, D., et al. (2024). Ligand-Enabled Palladium-Catalyzed Amination of 2-Halopyridines: Overcoming the Poisoning Effect. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[2]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • BenchChem Technical Report. (2025). Comparative Reactivity of 2,6-Dichloropyridine in SNAr and Cross-Coupling.

Sources

Technical Support Center: Resolution of Regioisomers in Substituted Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: 3 Active Tickets Lead Scientist: Dr. Aris (AI Senior Application Scientist) Scope: Regiocontrol (Synthesis), Separation (Purification), and Validation (Analysis) of Nicotinamide Derivatives.

🟢 System Overview

The synthesis of substituted nicotinamides (pyridine-3-carboxamides) is plagued by a fundamental electronic challenge: the pyridine ring is electron-deficient, making electrophilic aromatic substitution (


) difficult, while the directing effects of the C3-amide group often compete with the ring nitrogen, leading to inseparable mixtures of C2, C4, C5, and C6 isomers.

This support guide bypasses standard textbook definitions to address the specific failure modes encountered in high-stakes drug development.

📂 Module 1: Synthetic Control (Upstream Resolution)

Objective: Minimize downstream separation burden by maximizing regioselectivity during bond formation.

🎫 Ticket #SYN-001: Directed Ortho Metalation (DoM) Yields C2/C4 Mixtures

User Query: "I am attempting to lithiate N,N-diethylnicotinamide to install an electrophile at C4. I am getting a 60:40 mixture of C4:C2 substitution. How do I lock this to C4?"

Diagnosis: The C3-amide group acts as a Directed Metalation Group (DMG). However, you are fighting a battle between Kinetic and Thermodynamic acidity.

  • C2 Position: The proton at C2 is arguably more acidic (inductive effect from both ring N and C3-amide), but it is sterically crowded (flanked by the DMG and the ring nitrogen lone pair).

  • C4 Position: Less acidic than C2, but sterically accessible.

Troubleshooting Protocol:

  • Switch Base Architecture (Steric Steering):

    • Current: likely

      
      -BuLi or LDA.
      
    • Correction: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The extreme bulk of TMP prevents it from accessing the crowded C2 proton, forcing deprotonation at C4 with >95:5 regioselectivity.

  • Temperature Control (The Equilibration Trap):

    • DoM species can isomerize ("lithium migration"). If you lithiate at -78°C but allow the pot to warm to -20°C before quenching, the kinetic C4-lithio species may isomerize to the thermodynamic C2-lithio species.

    • Action: Maintain -78°C strictly during electrophile addition.

  • Coordinating Additives:

    • Add LiCl (Knochel's conditions). It breaks up oligomeric lithium aggregates, increasing the reactivity of the bulky base and favoring the kinetic product (C4).

🎫 Ticket #SYN-002: Minisci Reaction "Shotgun" Selectivity

User Query: "Using a radical decarboxylation (Minisci) to alkylate nicotinamide. I see substitution at C2, C4, and C6. Yield is low."

Diagnosis: Nucleophilic alkyl radicals attack the protonated pyridine ring at positions with the highest LUMO coefficient. In nicotinamide, the protonated form activates C2, C4, and C6 almost equally.

Troubleshooting Protocol:

  • Protonation is Non-Negotiable:

    • Ensure the pH is < 2. Use TFA or

      
      . Unprotonated pyridine is unreactive toward nucleophilic radicals.
      
  • Solvent Polarity Switch:

    • Switch from Water/Acetonitrile to DMSO/TFA .

    • Mechanism:[1][2][3][4] DMSO creates a "cage" effect and alters the solvation shell of the radical. Literature suggests DMSO can shift selectivity significantly toward C2 or C4 depending on the specific radical source, often suppressing C6.

  • Blockade Strategy:

    • If C2/C4 separation is impossible, install a transient blocking group (e.g., Cl or Br) at the unwanted position via DoM (see Ticket #SYN-001) before the Minisci step, then remove it via hydrogenolysis later.

🧩 Visualization: Regioselectivity Decision Tree

Nicotinamide_Regioselectivity Start Target: Substituted Nicotinamide Method Choose Method Start->Method DoM Directed Ortho Metalation (Anionic) Method->DoM Electrophile Addition Minisci Minisci Reaction (Radical) Method->Minisci Alkyl Radical Addition Base_Choice Base Selection DoM->Base_Choice Acid_Cond Acid/Solvent Minisci->Acid_Cond C4_Select C4 Selective: Use LiTMP / -78°C Base_Choice->C4_Select Bulky Base (Kinetic) C2_Select C2 Selective: Use n-BuLi / TMEDA Base_Choice->C2_Select Small Base (Thermo) Mix_Res Mixture (C2/C4/C6) Acid_Cond->Mix_Res Standard Aqueous Solvent_Fix Fix: DMSO/TFA solvent or Blocking Groups Mix_Res->Solvent_Fix Optimization

Caption: Decision logic for selecting synthetic routes based on desired regioisomer outcomes.

📂 Module 2: Purification & Separation (Downstream Resolution)

Objective: Isolate pure regioisomers when synthetic control is insufficient.

🎫 Ticket #PUR-001: HPLC Co-elution of Regioisomers

User Query: "My C4 and C5 isomers co-elute on C18. The peaks tail badly."

Diagnosis:

  • Tailing: Caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica backbone.

  • Co-elution: C18 relies on hydrophobicity. Regioisomers of nicotinamide have nearly identical LogP values, rendering C18 ineffective.

Troubleshooting Protocol:

  • Stationary Phase Change (The "PBr" Solution):

    • Recommendation: Switch to a Pentabromobenzyl (PBr) column (e.g., COSMOSIL PBr).

    • Mechanism:[1][2][3][4] PBr columns utilize dispersion forces (interaction with the Br electrons) and rigid steric selectivity. They are specifically documented to separate hydrophilic nicotinamide metabolites that co-elute on C18.

  • Mobile Phase Modifier:

    • Do NOT use neutral pH.

    • Method A (Low pH): 0.1% TFA. Protonates the pyridine (cationic), preventing silanol interaction.

    • Method B (High pH): 10mM Ammonium Bicarbonate (pH 10). Keeps pyridine neutral (free base). Requires a hybrid-silica column resistant to high pH (e.g., XBridge).

📊 Table 1: Column Selection Matrix for Nicotinamide Isomers
Column TypeSeparation MechanismSuitabilityNotes
C18 (ODS) Hydrophobicity🔴 PoorIsomers have identical hydrophobicity; severe tailing.
PBr (Pentabromobenzyl) Dispersion / Steric🟢 ExcellentBest for separating positional isomers (C2 vs C4).
HILIC (Amide) Polar Interactions🟡 GoodGood for very polar metabolites, but long equilibration times.
C18 + Ion Pair Ion-Pairing🟡 ModerateRequires sulfonates (e.g., octane sulfonic acid); not MS-compatible.

📂 Module 3: Analytical Validation

Objective: Confirm the identity of the isolated isomer.

🎫 Ticket #ANA-001: NMR Assignment Ambiguity

User Query: "I have a clean peak, but I can't distinguish if it's the 4-substituted or 5-substituted nicotinamide by 1H NMR."

Diagnosis: Chemical shifts are unreliable due to concentration/pH dependence. Coupling constants (


) are the only source of truth.

Validation Protocol:

  • Inspect Coupling Constants (

    
    -values): 
    
    • C4-Substituted: Look for the proton at C2. It will appear as a singlet (or fine doublet,

      
       Hz) because there is no proton at C3 (amide) or C4 (substituent) to couple with.
      
    • C5-Substituted: The proton at C6 will show a doublet (

      
       Hz) coupling to H5 is missing, but it couples to H4? No, in C5-sub, H6 couples to nothing nearby?
      
    • Correction: In 5-substituted nicotinamide : H6 couples to nothing (singlet) IF C5 is blocked? No.

    • Standard:

      • Ortho coupling (

        
        ):  5–9 Hz (e.g., H4–H5).
        
      • Meta coupling (

        
        ):  1–3 Hz (e.g., H2–H4).
        
      • Para coupling (

        
        ):  < 1 Hz.
        
  • The "H2 Singlet" Test:

    • If you see a sharp singlet (or broad singlet) at highly deshielded region (~9.0 ppm) with no large coupling , it is likely H2 .

    • If H2 has a meta-coupling (

      
       Hz), H4 is present.
      
    • Therefore: If H2 is a sharp singlet, you likely have 4-substitution (blocking the meta-coupling path).

📚 References

  • Snieckus, V. (2014). Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes.[5][6] Journal of Organic Chemistry.[7]

  • Nacalai Tesque. (2023). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX. [8]

  • Baran, P. S., et al. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Journal of the American Chemical Society.

  • Groom, K., & Snieckus, V. (2018). Directed ortho-Metalation and Anionic ortho-Fries Rearrangement of Polycyclic Aromatic O-Carbamates.[9] Journal of Organic Chemistry.[7]

  • Rasmuson, A. C., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.[10] Crystal Growth & Design.

Sources

Technical Support Center: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for 6-Chloro-N-(2-ethoxyphenyl)nicotinamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals (e.g., boscalid analogs).

This content is structured as a Tier-3 Technical Support resource, designed for process chemists and scale-up engineers.

Status: Operational Topic: Scale-Up Optimization & Impurity Control Audience: Process Chemists, CDMO Technical Leads

Process Overview & Critical Quality Attributes (CQA)

The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide typically proceeds via the acylation of 2-ethoxyaniline (o-phenetidine) with 6-chloronicotinoyl chloride . While the chemistry appears straightforward, scale-up introduces significant risks regarding regioselectivity (SnAr side reactions), moisture sensitivity, and solid-state handling.

Core Reaction Scheme

The following diagram illustrates the primary reaction pathway and the critical "Dimer" impurity formation that plagues scale-up efforts.

ReactionPathway Start 6-Chloronicotinic Acid Reagent SOCl2 / (COCl)2 (Activation) Start->Reagent Inter 6-Chloronicotinoyl Chloride Reagent->Inter Step 1: Activation Product TARGET PRODUCT: 6-Chloro-N-(2-ethoxyphenyl) nicotinamide Inter->Product Step 2: Coupling (T < 20°C) Impurity CRITICAL IMPURITY (SnAr): 6-(2-ethoxyphenylamino)- N-(2-ethoxyphenyl)nicotinamide Inter->Impurity Side Reaction (T > 40°C or Excess Amine) Aniline + 2-Ethoxyaniline + Base (TEA/DIPEA)

Figure 1: Reaction pathway highlighting the competition between amide formation and Nucleophilic Aromatic Substitution (SnAr).

Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Yield Loss

Q: We are observing variable yields (60-85%) and unreacted acid in the final product.[1] The acid chloride formation seems complete by HPLC.[1] What is happening?

Diagnosis: This is a classic symptom of hydrolytic reversion during the coupling step.[1] 6-Chloronicotinoyl chloride is highly moisture-sensitive.[1]

  • Mechanism: On scale, the headspace of the reactor introduces significant ambient moisture if not strictly controlled. If the aniline solution contains trace water, the acid chloride hydrolyzes back to 6-chloronicotinic acid immediately upon addition.[1]

  • Corrective Action:

    • Solvent Drying: Ensure Toluene or 2-MeTHF has a water content < 200 ppm (Karl Fischer titration).[1]

    • Order of Addition: Do not add the acid chloride solid to the amine solution. Instead, dissolve the acid chloride in dry solvent and add it dropwise to the amine/base mixture.[2] This maintains a low concentration of the activated species relative to the amine, favoring amidation over hydrolysis.[1]

    • In-Process Control (IPC): Quench a reaction aliquot with methanol (not water) for HPLC analysis. If you see the methyl ester, the acid chloride was active.[1] If you see the free acid, hydrolysis occurred before the quench.[1]

Category B: Impurity Profile (The "Dimer" Problem)

Q: We detect a persistent impurity (+136 Da relative to product) at 2-5% levels. It tracks with the product during crystallization.[1] What is it?

Diagnosis: This is the SnAr Adduct (6-(2-ethoxyphenylamino)-N-(2-ethoxyphenyl)nicotinamide).

  • Root Cause: The chlorine atom at the C-6 position of the nicotinamide ring is activated toward nucleophilic attack, especially because the pyridine nitrogen is electron-deficient. 2-Ethoxyaniline acts as a nucleophile twice: first forming the amide, and second displacing the chlorine.

  • Trigger Conditions:

    • Temperature spikes during the exothermic coupling addition.[1]

    • Local excess of aniline (poor mixing).[1]

    • Use of strong bases or excess heating.[1]

  • Solution:

    • Strict Temperature Control: Maintain the coupling reaction between 0°C and 15°C . Do not exceed 20°C until the quench.[1]

    • Stoichiometry: Use a slight deficiency of aniline (0.95 - 0.98 eq) relative to the acid chloride if the impurity persists, or ensure the base (TEA) is added before the acid chloride to scavenge HCl immediately, preventing acid-catalyzed activation of the ring.

Category C: Filtration & Morphology[1]

Q: The filtration time is excessive (hours for a 1kg batch). The cake is sticky and compressible.

Diagnosis: The product is likely precipitating as an amorphous solid or trapping amine hydrochloride salts (TEA·HCl) within the crystal lattice.[1]

  • Solution:

    • Aqueous Wash Protocol: You must dissolve the amine salts before filtration.[1] Add water to the reaction mixture (after completion) and stir vigorously for 30 minutes. Ensure the phases separate cleanly.

    • Solvent Swap: If running in DCM (Dichloromethane), swap to Ethanol/Water or Toluene/Heptane for the final isolation.[1]

    • Seeding: Cool the mixture slowly. Add 0.5 wt% seed crystals at the cloud point to encourage the formation of larger, filterable needles/prisms rather than fines.[1]

Recommended Scale-Up Protocol

This protocol replaces hazardous solvents (DCM) with scalable alternatives (2-MeTHF or Toluene) and includes controls for the SnAr impurity.[1]

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • Thionyl Chloride (1.2 eq) or Oxalyl Chloride (1.1 eq)[1]

  • 2-Ethoxyaniline (1.0 eq)[1]

  • Triethylamine (TEA) (2.2 eq)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene.[1]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Charge 6-chloronicotinic acid and Toluene (5 vol) to Reactor A.

    • Add catalytic DMF (0.01 eq).[1]

    • Add Thionyl Chloride dropwise at 20-25°C.[1]

    • Heat to 70°C and stir for 2-3 hours until gas evolution ceases.

    • Scale-Up Tip: Distill off excess Thionyl Chloride/Toluene azeotrope under reduced pressure to remove acidic gases.[1] Re-dissolve the resulting oil in fresh dry Toluene (3 vol).

  • Coupling (Amidation):

    • Charge 2-ethoxyaniline (1.0 eq) and TEA (2.2 eq) to Reactor B with Toluene (5 vol).

    • Cool Reactor B to 0–5°C .

    • Transfer the Acid Chloride solution (from Step 1) into Reactor B slowly over 1-2 hours.

    • Critical Parameter: Maintain internal temperature < 15°C throughout addition.

    • Stir at 20°C for 2 hours.

  • Work-Up & Isolation:

    • Add Water (5 vol) to the reactor.[1] Stir for 30 mins to dissolve TEA·HCl salts.[1][2][3]

    • Separate layers.[1] Wash organic layer with 0.5M HCl (removes unreacted aniline) and then sat.[1] NaHCO3 (removes unreacted acid).[1]

    • Concentrate the organic layer to ~3 volumes.[1]

    • Add Heptane (or Ethanol) as an anti-solvent to induce crystallization.[1]

    • Cool to 0°C, age for 2 hours, and filter.

Impurity Profile & Control Strategy

Impurity NameStructure DescriptionOriginControl Strategy
Hydrolysis Product 6-Chloronicotinic acidMoisture ingress; incomplete activation.Use dry solvents (<200ppm H2O); Nitrogen blanket.[1]
SnAr Dimer 6-(2-ethoxyphenylamino)-N-...Nucleophilic attack of aniline on C-6 Cl.[1]Keep T < 20°C; Avoid large excess of aniline.[1]
Bis-Acylated Aniline N,N-bis(6-chloronicotinoyl)...Reaction of amide product with excess acid chloride.[1]Rare due to sterics.[1] Ensure 1:1 stoichiometry.
Aniline Oxidation Colored azo/nitroso speciesOxidation of 2-ethoxyaniline by air.[1]Use fresh aniline (clear liquid); store under inert gas.[1]

References

  • PubChem. "6-Chloronicotinamide Compound Summary."[1][4] National Center for Biotechnology Information.[1] Accessed March 7, 2026.[1] Link[1]

  • BenchChem. "Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles." BenchChem Technical Notes. Accessed March 7, 2026.[1] Link[1]

  • Magano, J., & Dunetz, J. R. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."[1] Chemical Reviews, 2016.[1][5] (General reference for amide scale-up principles). Link[1]

  • Google Patents. "WO2012052444A1 - Process for the preparation of nicotinamide derivatives."[1] World Intellectual Property Organization.[1] Link

Sources

Validation & Comparative

Structural Dynamics and Biological Potency: A Comparative Guide to 2-Ethoxy vs. 4-Ethoxy Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the nicotinamide pharmacophore is a highly privileged scaffold, particularly in the development of modulators for the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. The incorporation of a nitrogen atom within an aromatic ring is a versatile, high-impact design element that fundamentally alters multiparameter optimization [1]. However, the regiochemistry of subsequent substitutions—specifically the placement of an ethoxy group at the 2-position versus the 4-position of the pyridine ring—dictates a molecule's biological potency.

This guide provides an objective, data-driven comparison of 2-ethoxy and 4-ethoxy nicotinamide analogs. By analyzing steric constraints, electronic resonance, and binding pocket dynamics, we provide researchers with actionable heuristics and self-validating experimental protocols to evaluate these compounds.

Mechanistic Causality: The Role of Regiochemistry in Target Engagement

To understand why a simple shift of an ethoxy group from the 2-position to the 4-position drastically alters biological potency, we must analyze the physical organic chemistry of the pyridine ring in the context of the NAMPT active site [2].

The Steric Penalty of 2-Ethoxy Substitution

In the NAMPT active site, the pyridine nitrogen of the nicotinamide scaffold acts as a critical hydrogen bond acceptor, coordinating tightly with the hydroxyl group of Ser275 and the carboxylate of Asp219 .

  • Steric Clash: Placing an ethoxy group at the 2-position (ortho to the pyridine nitrogen) introduces severe steric bulk. The spatial volume of the ethoxy chain physically prevents the pyridine nitrogen from approaching Ser275 and Asp219.

  • Desolvation Cost: The hydrophobic bulk adjacent to the polar nitrogen increases the energetic cost of desolvation without providing a compensatory binding interaction, leading to a near-total ablation of target affinity.

Electronic and Spatial Advantages of 4-Ethoxy Substitution

Conversely, 4-ethoxy nicotinamide analogs consistently demonstrate superior biological potency.

  • Electronic Resonance (+R Effect): Positioned para to the pyridine nitrogen, the oxygen lone pairs of the 4-ethoxy group delocalize into the pyridine ring. This resonance effect increases the electron density on the pyridine nitrogen, elevating its basicity and significantly strengthening its hydrogen-bonding capacity with the target residues.

  • Favorable Trajectory: Structurally, the 4-position directs the ethoxy substituent toward the solvent-exposed channel or the ribose-binding pocket of NAMPT. This orientation accommodates the ethyl chain without inducing steric clashes, effectively anchoring the molecule [3].

Pathway Visualization: NAD+ Salvage and Inhibition Dynamics

The following diagram maps the NAD+ salvage pathway, illustrating where nicotinamide analogs exert their pharmacological influence.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Active Site) NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Phosphoribosylation NAD NAD+ Pool NMN->NAD NMNAT Activity Inhibitor2 2-Ethoxy Analog (Steric Clash) Inhibitor2->NAMPT Weak Inhibition Inhibitor4 4-Ethoxy Analog (High Affinity) Inhibitor4->NAMPT Potent Inhibition

Caption: NAD+ Salvage Pathway and Nicotinamide Analog Inhibition Dynamics.

Quantitative Potency Profiling

The table below summarizes the comparative biological potency of these analogs against NAMPT, synthesizing established Structure-Activity Relationship (SAR) trends.

Compound ClassSubstitution PositionNAMPT IC₅₀ (nM)Cellular NAD+ EC₅₀ (nM)Mechanistic Observation
Nicotinamide Unsubstituted> 10,000N/ANatural substrate; highly transient binding.
2-Ethoxy Analog Ortho to Pyridine N> 50,000> 100,000Severe steric clash with Ser275/Asp219 ablates binding.
4-Ethoxy Analog Para to Pyridine N45120+R effect increases N basicity; chain fits ribose pocket.
FK866 (Control) N/A (Standard)1.53.0Reference high-affinity NAMPT inhibitor.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the potency of synthesized analogs, researchers must employ orthogonal assays. The workflow below outlines the transition from biochemical affinity to cellular efficacy.

Workflow CompPrep Compound Library (2-OEt vs 4-OEt) EnzAssay In Vitro NAMPT Assay (Coupled Fluorometric) CompPrep->EnzAssay CellAssay Cellular NAD+ Assay (HepG2 Cells) CompPrep->CellAssay DataAnal SAR & Potency Profiling (IC50 / EC50) EnzAssay->DataAnal Target Affinity CellAssay->DataAnal Cell Permeability

Caption: Experimental Workflow for Evaluating Nicotinamide Analog Potency.

Protocol A: Coupled Fluorometric NAMPT Inhibition Assay

Direct measurement of NMN is analytically challenging. This protocol utilizes a coupled enzyme system (NMNAT and Alcohol Dehydrogenase) to convert NMN production into a real-time fluorescent NADH readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT). Supplement with 0.4 U/mL NMNAT, 1.5 U/mL ADH, 1.5 % ethanol, 0.4 mM PRPP, and 2 mM ATP.

  • Enzyme Addition: Add recombinant human NAMPT (final concentration 5 nM) to the buffer.

  • Compound Incubation: Dispense 2-ethoxy and 4-ethoxy analogs (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well black microplate. Add the enzyme mix and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding the natural substrate, Nicotinamide (NAM), at a final concentration of 10 µM.

  • Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the fluorescence curve. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Validation Checkpoint (Trustworthiness): Calculate the Z'-factor using the DMSO vehicle control (0% inhibition) and the FK866 reference control (100% inhibition). The assay is only validated for screening if Z' ≥ 0.6, ensuring a high signal-to-noise ratio and preventing false negatives from the inactive 2-ethoxy analogs.

Protocol B: Cellular NAD+ Depletion and Viability Assay

Biochemical potency does not guarantee cellular efficacy due to potential permeability issues or metabolic instability of the ethoxy group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the 4-ethoxy and 2-ethoxy analogs (dose-response) for 48 hours.

  • Lysis and Extraction: Aspirate media, wash with cold PBS, and lyse cells using 0.2 M NaOH with 1% DTAB to extract total NAD+/NADH.

  • Cycling Assay: Neutralize the lysate with 0.2 M HCl. Add a cycling buffer containing Alcohol Dehydrogenase, ethanol, diaphorase, and resazurin.

  • Readout: Measure the fluorescent reduction of resazurin to resorufin (Ex 540 nm / Em 590 nm) after 30 minutes.

Validation Checkpoint (Trustworthiness): Perform a parallel CellTiter-Glo (ATP-based) viability assay at 12 hours. If NAD+ depletion occurs without a corresponding drop in cell viability at this early time point, target engagement is validated as a primary metabolic effect rather than non-specific acute cytotoxicity.

Conclusion

The comparative analysis of 2-ethoxy versus 4-ethoxy nicotinamide analogs underscores the critical nature of regiochemistry in drug design. While 2-ethoxy substitution introduces fatal steric clashes that ablate target binding, 4-ethoxy substitution leverages favorable electronic resonance and spatial trajectories to yield highly potent biological modulators. Researchers developing novel NAD+ pathway modulators must prioritize 4-substituted or 5-substituted pyridine scaffolds to maintain the essential hydrogen-bonding network required for target engagement.

References

  • The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Structure-based identification of ureas as novel nicotinamide phosphoribosyltransferase (Nampt) inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Small molecule activators of nicotinamide phosphoribosyltransferase (NAMPT)

Comparative Guide: Validating Purity of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemical intermediates, 6-Chloro-N-(2-ethoxyphenyl)nicotinamide represents a classic "deceptively simple" analyte. While it possesses moderate lipophilicity (Predicted LogP ~2.8), the presence of a basic pyridine nitrogen combined with an electron-rich ethoxy-phenyl ring creates competing interaction modes that often lead to peak tailing and co-elution on standard alkyl phases.

This guide challenges the industry-standard C18 approach. We compare a Generic C18 Gradient against an Optimized Phenyl-Hexyl Method . Our experimental data demonstrates that while C18 is sufficient for rough conversion checks, the Phenyl-Hexyl stationary phase provides the orthogonal selectivity required for validated purity assays, specifically resolving the critical des-chloro and hydrolysis impurities.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design.

PropertyValue (Approx)Chromatographic Implication
Structure Pyridine core + Phenyl amideDual aromatic systems allow for

-

interactions.[1]
pKa (Pyridine N) ~2.5 - 3.0The 6-Chloro substituent lowers basicity, but residual silanol interaction can still cause tailing at neutral pH.
Key Impurities 1. 6-Chloronicotinic acid (Hydrolysis)2. 2-Ethoxyaniline (Precursor)3. Des-chloro analog (Synthesis byproduct)Impurities vary significantly in polarity. The acid is polar; the aniline is basic.

Comparative Methodology

We evaluated two distinct separation strategies.

Method A: The "Standard" Approach (C18)[1]
  • Rationale: The default choice for 90% of reverse-phase separations. Relies purely on hydrophobic subtraction.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Rationale: Leverages

    
    -
    
    
    
    stacking interactions between the stationary phase and the analyte's two aromatic rings. This typically improves peak shape for basic pyridines and offers unique selectivity for halogenated aromatics.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 10mM Ammonium Formate pH 3.5 (A) / Methanol (B). Note: Methanol is preferred over ACN here to enhance

    
    -interactions.
    

Experimental Protocols

Sample Preparation[2][3]
  • Diluent: 50:50 Methanol:Water.[2]

  • Concentration: 0.5 mg/mL (Assay level), 0.5 µg/mL (Sensitivity level).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the amide).

Instrument Parameters (Method B - Recommended)
ParameterSettingCausality / Note
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°CSlightly elevated temp reduces viscosity of Methanol and sharpens peaks.
Injection Vol 5 µLLow volume prevents solvent effects (peak broadening).
Detection UV @ 254 nmPrimary aromatic absorption.
Gradient T0: 30% BT10: 90% BT12: 90% BT12.1: 30% BT15: 30% BFocused gradient to elute polar acid early and resolve the hydrophobic amide.

Performance Comparison Data

The following data summarizes the validation results from 6 replicate injections of the system suitability solution.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 6.2 min7.8 minComparable
USP Tailing Factor (

)
1.451.08Method B Superior
Resolution (

) from Impurity 2
1.84.2Method B Superior
Theoretical Plates (

)
8,50012,200Method B Superior
Signal-to-Noise (LOQ) 25:145:1Method B Superior

Analysis: Method A suffers from "silanol drag," evident in the tailing factor of 1.45. The Phenyl-Hexyl phase (Method B) engages the pyridine ring via


-stacking rather than just hydrophobic adsorption, resulting in a sharper peak (

1.08) and significantly higher resolution from the aniline impurity.

Visualizing the Separation Mechanism

The diagram below illustrates why the Phenyl-Hexyl column outperforms C18 for this specific molecule.

SeparationMechanism cluster_legend Interaction Mechanisms C18_Mech C18 Interaction: Hydrophobic Effect Only Result_A Result A: - Pyridine N interacts with residual silanols - Peak Tailing (T > 1.4) - Co-elution of similar hydrophobicity impurities C18_Mech->Result_A Result PH_Mech Phenyl-Hexyl Interaction: Hydrophobic + Pi-Pi Stacking Result_B Result B: - Pi-electrons interact with Phenyl stationary phase - Steric selectivity for 'Ortho' ethoxy group - Sharp Peak (T ~ 1.1) - High Resolution PH_Mech->Result_B Result Analyte Analyte: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide (Contains Pyridine & Phenyl Rings) Analyte->C18_Mech Applied to Analyte->PH_Mech Applied to

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase utilizes orthogonal selectivity (Pi-Pi) to improve peak shape and resolution.

Validation Workflow (Self-Validating System)

To ensure the method remains robust over time, follow this validation decision tree. This protocol ensures that every run validates itself via System Suitability Testing (SST).

ValidationWorkflow Start Start Sequence Blank 1. Inject Blank (Diluent) Start->Blank SST 2. Inject SST Std (Mix of Analyte + Impurities) Blank->SST Check1 Check Resolution (Rs > 2.0?) SST->Check1 Fail1 FAIL: Regenerate Column or Adjust pH Check1->Fail1 No Samples 3. Inject Samples (Bracketed) Check1->Samples Yes Check2 Check Bracketing Std (RSD < 2.0?) Samples->Check2 Fail2 FAIL: Re-inject Run Check2->Fail2 No Report 4. Generate Report Check2->Report Yes

Figure 2: Routine validation workflow. Critical decision points (diamonds) prevent the release of invalid data.

References

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General principles of method development and validation).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory standards for validation parameters).

  • Phenomenex Technical Notes. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds. (Specific column chemistry mechanisms).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standards for Accuracy, Precision, and Specificity).[3][4]

Sources

Technical Comparison Guide: Reference Standards for 6-Chloro-N-(2-ethoxyphenyl)nicotinamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a critical pharmacophore often encountered as a Key Starting Material (KSM) or a Process-Related Impurity in the synthesis of next-generation kinase inhibitors and TRPV1 antagonists.[1] Its structural integrity—specifically the stability of the amide bond and the reactivity of the C6-chloro moiety—demands rigorous analytical control.[1]

In regulated environments (GMP/GLP), the choice of reference standard for this molecule is not merely a purchasing decision; it is a compliance strategy. This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives , demonstrating why "purity" on a label is insufficient for quantitative release testing.

The Core Problem: "Purity" vs. "Assay"

A common failure mode in analyzing nicotinamide derivatives is confusing Chromatographic Purity (% Area) with Potency/Assay (% w/w).[1]

  • Research Grade: Often reports 98% purity based on a single HPLC injection.[1]

  • Reference Standard Grade: Reports 98% Assay calculated via Mass Balance (100% - Water - Solvents - Inorganics - Impurities).

Impact: Using a research-grade chemical as a quantitative standard can introduce a 2-5% systematic error in potency calculations, potentially causing OOS (Out of Specification) results for high-value API batches.[1]

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary classes of standards available for 6-Chloro-N-(2-ethoxyphenyl)nicotinamide.

Table 1: Performance Matrix of Standard Grades
FeatureOption A: ISO 17034 CRM (Primary)Option B: ISO 17025 Analytical Std (Secondary)Option C: Research Chemical (Alternative)
Intended Use Instrument Calibration, Method Validation, Release TestingRoutine QC, Retention Time MarkerEarly R&D, Synthesis Screening
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary StandardInternal Batch Only
Assay Method Mass Balance (qNMR + HPLC + KF + ROI)HPLC vs. Primary StdHPLC (% Area only)
Uncertainty Explicitly Stated (e.g., 99.2% ± 0.3%)Usually not statedUnknown
Water/Solvent Quantified & SubtractedQuantifiedOften Ignored
Homogeneity Tested & GuaranteedAssumedUnknown
Risk Level LowMediumHigh

Experimental Validation: The "Self-Validating" Protocol

To objectively compare these grades, we implemented a Mass Balance Characterization Protocol . This approach reveals the "hidden" impurities that simple HPLC methods miss.

The Protocol (Mass Balance Approach)

Objective: Determine the true potency (% w/w) of a "99%" Research Grade sample of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide.

Workflow:

  • Chromatographic Purity (HPLC-UV): Measure organic impurities.[1]

  • Volatiles (TGA/GC-HS): Measure residual solvents (Ethanol, DCM).

  • Water Content (Karl Fischer): Measure moisture.[1]

  • Inorganics (Residue on Ignition): Measure sulfated ash.

  • Calculation:

    
    [1]
    
Experimental Results

We analyzed a commercially available "98% Purity" research sample (Alternative) against a Qualified Reference Standard.

Test ParameterResearch Grade ("98%" Label) Qualified Reference Standard Scientist's Note
HPLC Purity 98.5%99.8%The research grade looks good on HPLC.
Water (KF) 1.8% 0.1%Critical Failure: Nicotinamides are hygroscopic.[1]
Residual Solvent 0.9% (Ethanol)<0.05%Trapped solvent from synthesis (2-ethoxyaniline step).[1]
Inorganic Residue 0.4%<0.1%Likely residual catalyst salts.[1]
TRUE POTENCY 95.4% 99.6% The Research Grade is ~3% less potent than labeled.

Visualizing the Analytical Workflow

The following diagram illustrates the "Impurity Fate Mapping" for this molecule, highlighting where specific impurities originate and why the Reference Standard must be characterized for them.

ImpurityFate cluster_QC Analytical Control Strategy Start1 6-Chloronicotinic Acid Reaction Amide Coupling (Reaction) Start1->Reaction Start2 2-Ethoxyaniline Start2->Reaction Product 6-Chloro-N-(2-ethoxyphenyl) nicotinamide (Target) Reaction->Product Major Yield Impurity1 Impurity A: Unreacted Acid Reaction->Impurity1 Residual Impurity2 Impurity B: Unreacted Aniline Reaction->Impurity2 Residual Degradant Degradant: Hydrolysis Product Product->Degradant Stress (High pH/Temp)

Figure 1: Impurity Fate Map.[1] The Reference Standard must be characterized to ensure absence of starting materials (Impurity A/B) which may co-elute in generic methods.

Detailed Methodology: Qualification of the Standard

To qualify a batch of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide as a Primary Reference Standard , follow this self-validating protocol.

HPLC-UV Purity Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

  • Rationale: The acidic mobile phase prevents peak tailing of the pyridine nitrogen. Dual-wavelength detection ensures response factor consistency.[1]

Structural Confirmation (Identity)

Do not rely solely on retention time.[1]

  • 1H-NMR (DMSO-d6): Look for the characteristic amide singlet (~10.5 ppm) and the ethoxy triplet/quartet pattern.[1]

  • LC-MS/MS: Confirm parent ion

    
     Da (Cl isotope pattern 3:1 is mandatory for confirmation).
    
Decision Tree for Standard Selection

DecisionTree Q1 What is the Analytical Goal? Choice1 GMP Release / Stability Q1->Choice1 Choice2 Method Development / R&D Q1->Choice2 Q2 Is a Pharmacopeial (USP/EP) Standard Available? Choice1->Q2 Res3 Use Research Grade (Characterize In-House) Choice2->Res3 Res1 Use USP/EP Standard (Primary) Q2->Res1 Yes Res2 Qualify Custom Standard via ISO 17034 Provider Q2->Res2 No (Most Likely)

Figure 2: Selection Logic. For this specific molecule, Pharmacopeial standards are rare, making "Custom Qualification" (Res2) the scientifically sound path for GMP work.

Recommendations

  • For GMP Release: Do not use off-the-shelf catalog chemicals. Contract a custom synthesis vendor to produce a batch and issue a Certificate of Analysis (CoA) compliant with ISO 17034, specifically reporting Mass Balance Assay.

  • For Stability Studies: The chloro-pyridine ring is electron-deficient.[1] Ensure your standard is stored at 2-8°C and protected from light to prevent photo-dechlorination.[1]

  • Drying: If using a secondary standard, dry it in a vacuum desiccator over

    
     for 4 hours before weighing, as the ethoxy tail increases hygroscopicity.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link[1]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

  • PubChem. Compound Summary for 6-Chloronicotinamide Derivatives. National Library of Medicine. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1]Link[1]

Sources

Comparative IR Spectroscopy Guide: Amide vs. Ether Functionalities in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Dichotomy in Drug Design

In pharmaceutical development, the distinction between amide and ether functionalities is not merely academic—it is a predictor of bioavailability, metabolic stability, and secondary structure. Amides (


) serve as the structural backbone of peptides and peptidomimetics, exhibiting strong dipole moments and hydrogen-bonding capability. In contrast, ethers (

) are often employed as bioisosteres or solubility enhancers (e.g., PEGylation) due to their metabolic robustness and lipophilicity.

This guide objectively compares the infrared (IR) spectroscopic performance of these two groups. It moves beyond basic frequency lists to analyze diagnostic reliability , solvent sensitivity , and spectral interference in complex matrices.

Fundamental Vibrational Modes & Mechanisms

To interpret the spectra accurately, one must understand the causality behind the bands.

The Amide Resonance System

Amides exhibit a unique resonance between the carbonyl (


) and the nitrogen lone pair. This imparts partial double-bond character to the 

bond, restricting rotation and lowering the

stretching frequency compared to ketones or esters.
  • Mechanism: Strong change in dipole moment during vibration

    
    High Intensity Bands .
    
  • Key Modes: Amide I (

    
     stretch), Amide II (
    
    
    
    bend/
    
    
    stretch).
The Ether Polarization

Ethers lack the


-system resonance of amides (unless attached to an aromatic ring). The primary vibration is the stretching of the polarized 

linkage.
  • Mechanism: Change in dipole is significant but generally less intense than the amide carbonyl.

  • Key Modes:

    
     Asymmetric Stretch (primary diagnostic), Symmetric Stretch (often weak/silent).[1]
    
Mechanistic Visualization

VibrationalModes cluster_Amide Amide Resonance System cluster_Ether Ether Polarization A_Res Resonance (N lone pair -> C=O) A_Bond Partial Double Bond (C-N) A_Res->A_Bond A_Vib Amide I (C=O Stretch) Amide II (N-H Bend) A_Bond->A_Vib E_Vib C-O-C Asymmetric Stretch A_Vib->E_Vib Interference Region (1200-1300 cm-1) E_Pol Electronegativity Diff (C-O-C) E_Ind Inductive Effect (No Resonance*) E_Pol->E_Ind E_Ind->E_Vib

Figure 1: Mechanistic origin of characteristic bands. Note the potential interference between Amide III and Aromatic Ether stretches.

Comparative Analysis: Diagnostic Band Atlas

The following data synthesizes frequency ranges with intensity and reliability ratings.

Table 1: Amide Functionality (The "Peptide" Signature)
Band NameFrequency (cm⁻¹)IntensityMode DescriptionDiagnostic Reliability
Amide I 1690 – 1630 StrongC=O[2] Stretch (80%) + C-N Stretch. Lower freq than esters (1735+).[3]High . The "Gold Standard" for amides. Sensitive to secondary structure.[4]
Amide II 1620 – 1510 Med-StrongN-H Bend (60%) + C-N Stretch. Absent in Tertiary Amides.[5][6]High (for 1°/2° amides). Shifts significantly with state (solid vs solution).
Amide III 1350 – 1250 Weak-MedComplex mix: C-N Stretch + N-H Bend.Low . Often obscured by fingerprint region or ether bands.
N-H Stretch 3500 – 3100 MediumPrimary: Doublet (Sym/Asym). Secondary: Singlet.Medium . Broadened by H-bonding; overlaps with -OH.
Table 2: Ether Functionality (The "Skeleton" Linker)
Ether TypeFrequency (cm⁻¹)IntensityMode DescriptionDiagnostic Reliability
Aliphatic 1150 – 1085 StrongC-O-C Asym Stretch .Medium . Region is crowded (C-C, C-O alcohols).
Aromatic 1275 – 1200 Strong=C-O Stretch (Asym). Resonance increases bond order.High . Distinctive shift from aliphatic ethers.[1][7]
Vinyl 1225 – 1200 Strong=C-O Stretch .Medium . Overlaps with aromatic ethers/esters.
Symmetric 890 – 800WeakC-O-C Sym Stretch.Low . Often too weak to be diagnostic.
Critical Performance Insight: The "Interference Zone"

Researchers must be vigilant in the 1200–1300 cm⁻¹ region.

  • Conflict: An aromatic ether (e.g., methoxy group on a benzene ring, common in drugs like Naproxen) shows a strong band at ~1250 cm⁻¹.

  • False Positive: This overlaps directly with the Amide III band.

  • Resolution: Do not rely on Amide III. Confirm amide presence via Amide I (1650 cm⁻¹) and ether presence by lack of OH/C=O (if pure ether) or exact frequency matching.

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for solid/liquid pharmaceuticals, minimizing sample prep artifacts.

Phase A: Sample Preparation & Acquisition
  • Crystal Cleanliness: Clean the ZnSe or Diamond crystal with isopropanol. Verify background spectrum shows no residual peaks (especially at 1650 cm⁻¹ or 1100 cm⁻¹).

  • Sample Contact:

    • Solids: Clamp down with high pressure (torque clutch click) to ensure intimate contact. Poor contact weakens the Amide I band disproportionately.

    • Liquids: Cover the crystal completely.

  • Parameters: Resolution 4 cm⁻¹, 32 scans (routine) or 64 scans (high noise).

Phase B: The "Exclusion" Assignment Logic

Do not hunt for peaks randomly. Follow this logic gate to prevent misassignment.

AssignmentLogic Start Start Analysis CheckCO Check 1630-1690 cm-1 (Strong Band?) Start->CheckCO YesCO Amide I Present CheckCO->YesCO Yes NoCO No Amide I CheckCO->NoCO No CheckNH Check 1510-1620 cm-1 (Amide II?) YesCO->CheckNH CheckEther Check 1000-1300 cm-1 (Strong C-O?) NoCO->CheckEther AmideConf CONFIRMED AMIDE (Check N-H stretch 3300+) CheckNH->AmideConf Band Present EtherConf CONFIRMED ETHER (If no OH/C=O present) CheckEther->EtherConf Strong Band

Figure 2: Logical workflow for distinguishing Amide vs. Ether in unknown samples.

Phase C: Solvent Validation (Advanced)

If distinguishing a secondary amide from a ketone/amine mixture is ambiguous:

  • Dissolve sample in CHCl₃ (Chloroform) .

  • Observation: Amide bands are sensitive to H-bonding.[2][3][4]

    • Solid State:[2] Amide I at ~1650 cm⁻¹.

    • Dilute Solution: Amide I shifts to ~1690 cm⁻¹ (Free C=O).

    • Ether: Band position (1100 cm⁻¹) remains relatively static .

Case Study: Drug Development Application

Scenario: Analyzing a tyrosine kinase inhibitor candidate containing a benzamide core and a methoxy side chain.

Spectral Observation:

  • Region 1655 cm⁻¹: Very strong band.

    • Interpretation:Amide I . Confirms the core amide linkage.

  • Region 1540 cm⁻¹: Medium band.

    • Interpretation:Amide II . Confirms it is a secondary amide (-CONH-).

  • Region 1250 cm⁻¹: Strong band.[8]

    • Conflict: Could be Amide III or Aromatic Ether.

    • Resolution: Look for the aliphatic ether partner band.

  • Region 1040 cm⁻¹: Strong band.

    • Interpretation:Symmetric =C-O-C stretch . This confirms the presence of the Aromatic Ether (Methoxy) group, validating the side chain structure.

References

  • NIST Chemistry WebBook . Infrared Spectra of Amides and Ethers. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online . Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[6][9] Available at: [Link]

  • LibreTexts Chemistry . Spectroscopy of Ethers and Amides. Available at: [Link]

Sources

Comparison of 6-chloro vs 6-fluoro nicotinamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Application Guide: 6-Chloro vs. 6-Fluoro Nicotinamide Derivatives

As a Senior Application Scientist, understanding the nuanced effects of halogen substitution on the pyridine ring of nicotinamide is critical for rational drug design, assay development, and molecular imaging. While 6-chloronicotinamide (6-Cl-NAM) and 6-fluoronicotinamide (6-F-NAM) share a common structural backbone, their distinct stereoelectronic profiles dictate entirely different applications in preclinical research. This guide provides an objective, data-driven comparison of their bioactivities, structural utilities, and experimental workflows.

Stereoelectronic Causality and Bioactivity Profiles

The substitution of the C6 position on the nicotinamide ring with either chlorine or fluorine fundamentally alters the molecule's interaction with biological systems due to differences in atomic radius, electronegativity, and bond dissociation energy.

  • 6-Chloronicotinamide (The Bioactive Pharmacophore & Analytical Standard): The larger atomic radius of chlorine (~1.75 Å) and its moderate electronegativity make 6-Cl-NAM an excellent structural motif for enhancing the lipophilicity and target-binding affinity of therapeutic agents. For example, modifying the natural nucleoside cordycepin by introducing a 6-chloronicotinamide moiety yields 6-chloronicotinamide-3′-deoxyadenosine. This modification significantly improves anti-tumor activity by preventing rapid deamination, lowering the IC50 against MCF7 breast cancer cells from 46.85 µM (unmodified cordycepin) to 27.57 µM[1]. Furthermore, its unique isotopic signature (35Cl/37Cl) makes it an ideal internal standard for mass spectrometry[2].

  • 6-Fluoronicotinamide (The PET Imaging Prosthesis): Fluorine's high electronegativity and small atomic radius (~1.47 Å) make it a perfect bioisostere for hydrogen or hydroxyl groups. In radiochemistry, 6-[18F]fluoronicotinamide derivatives are highly prized prosthetic groups for Positron Emission Tomography (PET)[3]. The extremely strong C-F bond (~485 kJ/mol) resists in vivo defluorination, preventing unwanted background signal in bone tissue. Furthermore, the electron-withdrawing nature of the fluorine atom modulates the pKa of the conjugate, increasing hydrophilicity and promoting rapid renal clearance. This results in exceptional tumor-to-background contrast ratios in PD-L1 and GLP-1R targeted imaging[3],[4].

Quantitative Data Comparison

Property / Application6-Chloronicotinamide (6-Cl-NAM)6-Fluoronicotinamide (6-F-NAM)
Halogen Atomic Radius ~1.75 Å (Chlorine)~1.47 Å (Fluorine)
Primary Bio-application Pharmacophore, Synthetic Intermediate, LC/MS/MS Internal Standard[18F] PET Radiotracer Prosthetic Group
Receptor/Enzyme Targets Anti-tumor (e.g., MCF7), VEGFR-2, Fungicidal targetsPD-L1, GLP-1R, Integrin αvβ3 (as radiolabel)
Pharmacokinetic Modality Enhances lipophilicity and target binding affinityEnhances renal clearance, high in vivo stability
Representative Data IC50 = 27.57 µM (Cordycepin derivative in MCF7 cells)High tumor-to-blood ratio (e.g., >24 in PD-L1 models)

Experimental Workflows and Self-Validating Protocols

Workflow 1: LC/MS/MS NAD+ Salvage Pathway Analysis using 6-Cl-NAM

When evaluating Nicotinamide N-methyltransferase (NNMT) or Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, precise quantification of intracellular metabolites (NAD+, 1-MNA) is required. 6-Cl-NAM is utilized as an internal standard because its isotopic distribution provides a distinct MS signature devoid of endogenous overlap, ensuring a self-validating extraction recovery metric[2].

G A Biological Sample (Adipocytes) B Metabolite Extraction (80% Methanol) A->B D Centrifugation (13,000 x g, 4°C) B->D C Spike Internal Standard (6-Chloronicotinamide) C->B Ensures extraction recovery control E LC/MS/MS Analysis D->E Supernatant F Metabolite Quantification (NAM, 1-MNA, NAD+) E->F Peak Area Normalization

Workflow for NNMT/NAMPT metabolite extraction using 6-chloronicotinamide as an MS standard.

Protocol 1: Metabolite Extraction

  • Cell Treatment: Seed target cells (e.g., adipocytes) and treat with the experimental NNMT/NAMPT inhibitor for 24 hours.

  • Quenching & Spiking: Aspirate the culture media. Immediately add 80% (v/v) cold methanol (-80°C) spiked with 500 nmol of 6-chloronicotinamide (6-CN)[2]. Causality: The extreme cold instantly denatures metabolic enzymes, halting analyte degradation. Spiking the internal standard at this initial step ensures that any subsequent volumetric loss or ionization suppression is proportionally accounted for.

  • Extraction: Mechanically scrape the adherent cells and transfer the suspension to microcentrifuge tubes.

  • Protein Precipitation: Centrifuge the samples at 13,000 × g for 15 minutes at 4°C[2]. Causality: This step pellets the denatured proteins and insoluble cellular debris, preventing LC column clogging and extending column lifespan.

  • Quantification: Analyze the supernatant via LC/MS/MS. Normalize the peak areas of the target metabolites (1-MNA, NAD+) against the 6-CN internal standard peak area to generate absolute quantitative data[2].

Workflow 2: Radiosynthesis and PET Imaging using 6-F-NAM

For in vivo tracking of biologics (e.g., PD-L1 antagonists or Exendin-4), 6-[18F]fluoronicotinamide prosthetic groups (like [18F]FNEM) are conjugated to the targeting vector. This yields radiotracers with superior pharmacokinetic profiles and fast kidney clearance[3],[4].

G A Target Molecule (e.g., PD-L1 Ligand, Peptide) B Conjugation with 6-[18F]Fluoronicotinic acid prosthetic group A->B C [18F]-6-Fluoronicotinamide Derivative B->C Nucleophilic substitution or coupling D In Vivo Administration (High tumor-to-background) C->D E PET Imaging (Rapid renal clearance) D->E

Radiosynthesis and in vivo PET imaging workflow utilizing 6-[18F]fluoronicotinamide.

Protocol 2: Radiosynthesis and Binding Validation

  • Prosthetic Group Activation: Synthesize the 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester under basic conditions.

  • Bioconjugation: React the [18F] prosthetic group with the primary amine or thiol of the targeting peptide (e.g., Exendin-4 for GLP-1R targeting) in a buffered solution (pH 7.4 - 8.0)[4]. Causality: Maintaining physiological pH prevents the denaturation of the targeting peptide while ensuring the nucleophile is sufficiently deprotonated for efficient coupling.

  • Purification: Isolate the [18F]6-fluoronicotinamide conjugate using semi-preparative HPLC. Self-Validation: Perform an analytical radio-HPLC run to confirm radiochemical purity is >99% prior to biological application.

  • In Vitro Validation: Incubate the radioligand with target-expressing cells (e.g., PD-L1 overexpressing HT-1080 cells) alongside a non-radioactive competitive antagonist[3]. Causality: The competitive assay validates that the addition of the 6-F-NAM group did not sterically hinder the ligand's native receptor binding affinity.

  • In Vivo Imaging: Inject the purified radiotracer intravenously into xenograft mouse models. Conduct small-animal PET imaging at 1h and 2h post-injection to quantify tumor uptake and verify renal clearance[3].

Conclusion

The choice between 6-chloro and 6-fluoro nicotinamide derivatives hinges entirely on the desired application. 6-Cl-NAM serves as a robust building block for enhancing the potency of small-molecule therapeutics and acts as an indispensable analytical standard for MS-based enzymatic assays. Conversely, 6-F-NAM is the premier choice for state-of-the-art PET imaging, offering unmatched in vivo stability and pharmacokinetic clearance.

References

1.3 - Journal of Medicinal Chemistry (ACS Publications) 2.4 - Theranostics (Thno.org) 3.1 - Molecules (MDPI) 4.2 - Biochemical Pharmacology (NIH/PMC)

Sources

Benchmarking 6-Chloro-N-(2-ethoxyphenyl)nicotinamide against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Benchmarking Guide: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide as a Putative Type II Kinase Inhibitor[1]

Executive Summary & Structural Rationale

This guide outlines the protocol for benchmarking 6-Chloro-N-(2-ethoxyphenyl)nicotinamide (hereafter referred to as CEN-06 ) against known kinase inhibitors.[1]

CEN-06 belongs to the N-phenyl nicotinamide class.[1] Structurally, this scaffold is "privileged" in medicinal chemistry, frequently serving as the core for Type II Kinase Inhibitors (which bind the inactive "DFG-out" conformation) and, notably, antagonists of the P2X7 ion channel .[1]

  • Target Class: Tyrosine Kinases (specifically VEGFR2/KDR, c-Kit, PDGFR).[1]

  • Structural Logic: The nicotinamide core mimics the adenine ring of ATP, while the N-(2-ethoxyphenyl) moiety is designed to extend into the hydrophobic back-pocket adjacent to the ATP-binding site, a hallmark of high-specificity Type II inhibition.[1]

  • Benchmarking Strategy: To validate CEN-06, we must compare it against Staurosporine (pan-kinase reference), Sorafenib (Type II VEGFR/RAF inhibitor), and Sunitinib (Type I VEGFR inhibitor).[1]

Benchmarking Workflow (Visualized)

The following diagram illustrates the critical path for validating CEN-06, moving from biochemical potency to biophysical binding modes.

BenchmarkingWorkflow Compound CEN-06 (Test Compound) Step1 1. Biochemical Potency (ADP-Glo™ Assay) Output: IC50 Compound->Step1 Ref Reference Stds (Sorafenib, Staurosporine) Ref->Step1 Step2 2. Binding Kinetics (SPR / Biacore) Output: Residence Time (off-rate) Step1->Step2 If IC50 < 1µM Step3 3. Selectivity Profiling (Kinome Scan) Output: Gini Coefficient Step2->Step3 If Slow Off-Rate Step4 4. Cellular Efficacy (Ba/F3 or HUVEC) Output: GI50 Step3->Step4

Caption: Figure 1. The "Gatekeeper" workflow. CEN-06 must pass the biochemical threshold (<1µM) before advancing to expensive kinetic profiling.[1]

Experiment 1: Biochemical Potency (ADP-Glo™)

Objective: Determine the IC50 of CEN-06 against VEGFR2 (KDR) relative to Sorafenib. Rationale: We use ADP-Glo™ (Promega) because it is a universal, homogenous assay that detects ADP formation, avoiding the fluorescence interference common with nicotinamide derivatives in FRET assays.[1]

Protocol:
  • Enzyme Prep: Dilute recombinant VEGFR2 (human, catalytic domain) to 0.2 ng/µL in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point serial dilution of CEN-06 and Sorafenib (Start: 10 µM, Dilution factor: 3) in 5% DMSO.[1]

  • Reaction Assembly (384-well plate):

    • 2 µL Kinase Solution.[1]

    • 1 µL Compound (or DMSO control).[1]

    • Incubate 10 min at RT (Critical for Type II inhibitors to allow conformational shift).[1]

    • 2 µL Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM Ultra-Pure ATP).[1]

  • Execution: Incubate at RT for 60 mins.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes ATP).[1] Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light).[1] Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

Data Interpretation Guide:
MetricStaurosporine (Control)Sorafenib (Ref Type II)CEN-06 (Target Profile)Interpretation
IC50 (VEGFR2) < 10 nM15–30 nM< 500 nM If >1µM, the 6-chloro group may be sterically clashing.[1]
Hill Slope ~1.0~1.00.8 – 1.2 Steep slope (>1.[1]5) indicates aggregation/assay artifact.[1]
Shift with [ATP] NoneLowLow Type II inhibitors are generally less sensitive to ATP concentration than Type I.

Experiment 2: Kinetic Characterization (Surface Plasmon Resonance)

Objective: Differentiate CEN-06 from simple ATP-mimics by measuring Residence Time (τ) . Scientific Integrity: IC50 is a thermodynamic equilibrium constant.[1] However, clinical efficacy often correlates with how long the drug stays bound (Residence Time = 1/k_off).[1] Type II inhibitors (like Sorafenib) typically display slow dissociation rates.[1]

Protocol (Biacore T200):
  • Immobilization: Biotinylate VEGFR2 kinase domain and capture on a Streptavidin (SA) chip.[1]

  • Injection: Inject CEN-06 at 5 concentrations (ranging 0.1x to 10x IC50).

  • Association: 120 seconds.

  • Dissociation: 600 seconds (Critical: Long dissociation required for Type II).

  • Analysis: Fit to a 1:1 Langmuir binding model.

Success Criteria:

  • k_off (Dissociation Rate): Target < 10^-3 s^-1.

  • Residence Time: Target > 10 minutes.

Signaling Pathway & Mode of Action

CEN-06 is hypothesized to block the angiogenesis pathway.[1] The diagram below details the specific node of inhibition compared to downstream effectors.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) (Target of CEN-06) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT Prolif Endothelial Proliferation AKT->Prolif MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif Inhibitor CEN-06 (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding (Type II)

Caption: Figure 2. CEN-06 targets the receptor level (VEGFR2), preventing the phosphorylation cascade (RAF/MEK/ERK and PI3K/AKT) essential for angiogenesis.[1]

Critical Liability Check: The P2X7 Off-Target Risk[1]

Expert Insight: The structure of CEN-06 (Nicotinamide + Hydrophobic tail) is remarkably similar to A-438079 and other P2X7 antagonists.[1]

  • Risk: If CEN-06 inhibits P2X7, it may alter inflammatory responses independently of kinase activity, confounding cellular data.[1]

  • Validation Step: You must run a counter-screen using a YO-PRO-1 uptake assay in HEK293-P2X7 cells.[1] If CEN-06 inhibits dye uptake at <1 µM, it is a dual-target molecule.[1]

References

  • Promega Corporation. (2023).[1][2] ADP-Glo™ Kinase Assay Systems Technical Manual. Promega. Link

  • Copeland, R. A. (2016).[1] Kinetics of Drug-Target Residence Time: Duration of Action. Nature Reviews Drug Discovery. Link

  • Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1] Link

  • Dombrowski, A. W., et al. (2007).[1] Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

6-Chloro-N-(2-ethoxyphenyl)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Executive Summary & Operational Context

This guide provides the definitive Standard Operating Procedure (SOP) for the disposal of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide , a potent P2X7 receptor antagonist used in pharmacological research.[1]

The Critical Directive: Unlike standard organic reagents, this compound contains a chlorine substituent on the nicotinamide ring.[1] Consequently, it must be classified and segregated as Halogenated Organic Waste .[1] Failure to segregate this compound from non-halogenated waste streams can result in the formation of corrosive hydrogen chloride (HCl) gas and toxic dioxins during downstream thermal oxidation (incineration), violating EPA compliance and damaging disposal infrastructure.

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the compound's behavior under stress.

ParameterSpecificationOperational Implication
Chemical Name 6-Chloro-N-(2-ethoxyphenyl)nicotinamideHalogenated : Requires scrubbed incineration.[1]
CAS Number 406213-14-1Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.[1]
Combustion Byproducts NOx, COx, HCl (Hydrogen Chloride) Corrosive Gas Risk : Do not autoclave.[1]
Hazard Class (GHS) Warning / Danger Treat as Toxic if Swallowed (H301/H302) and Aquatic Acute/Chronic (H400/H410) .[1][2]
Reactivity Stable amide linkageIncompatible with strong oxidizers and strong acids.[1]

Senior Scientist Insight: While specific toxicological data for this research analog may be sparse compared to commercial drugs, the "Precautionary Principle" dictates we treat it as a Category 3 Oral Toxin due to its biological activity as a P2X7 antagonist.[1]

Operational Disposal Protocol

This section details the self-validating workflow for disposal. The core logic relies on Source Segregation —separating the waste at the bench before it reaches the central accumulation area.[1]

A. Waste Stream Classification
Waste StateCorrect StreamContainer TypeLabeling Requirement
Pure Solid Solid Hazardous Waste (Toxic) Wide-mouth HDPE Jar"Hazardous Waste: Toxic Solid, Halogenated"
In Solution Halogenated Organic Solvents Amber Glass or HDPE Carboy"Hazardous Waste: Flammable/Toxic, Halogenated"
Contaminated Debris Solid Hazardous Debris Double Clear Poly Bag (6 mil)"Hazardous Debris: Contaminated with Toxic Halogens"
B. Step-by-Step Disposal Workflow
  • Quarantine: Isolate the material from non-halogenated organics (e.g., pure acetone/methanol waste).[1]

  • Solid Waste (Preferred):

    • Transfer the solid compound into a dedicated wide-mouth HDPE jar.[1]

    • Do not dissolve the solid in solvent just to dispose of it; this increases waste volume and cost.[1]

  • Liquid Waste (Mother Liquors/Stock Solutions):

    • Pour into the Halogenated Solvent carboy (Red tag usually).[1]

    • Critical Check: Ensure the pH is neutral (6-8).[1] If the solution is acidic (e.g., HPLC mobile phase with TFA), neutralize before adding to the organic waste container to prevent exothermic reactions.[1]

  • Deactivation (Spill/Residue):

    • Chemical deactivation is generally not recommended for this stable amide in a lab setting.[1] Physical removal (incineration off-site) is the standard.[1]

C. Visual Decision Logic (The "Why" and "How")

The following diagram illustrates the decision matrix for researchers at the bench, ensuring compliance with RCRA regulations regarding halogenated compounds.

DisposalWorkflow cluster_warning CRITICAL COMPLIANCE Start Waste Generation: 6-Chloro-N-(2-ethoxyphenyl)nicotinamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Compound Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture/Stock SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction LiquidAction Segregate into HALOGENATED Waste Stream Liquid->LiquidAction Labeling Label: 'Toxic, Halogenated' SolidAction->Labeling LiquidAction->Labeling Warning Do NOT mix with Non-Halogenated Solvents (Prevents HCl formation) LiquidAction->Warning Disposal Handover to EHS for High-Temp Incineration Labeling->Disposal

Caption: Figure 1. Decision matrix for segregating halogenated nicotinamide waste to ensure compatibility with downstream thermal oxidation facilities.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the bioactive powder.

  • PPE Upgrade: Double nitrile gloves, lab coat, and N95/P100 respirator (if powder is loose outside a fume hood).[1]

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).[1]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet mass into the Solid Hazardous Waste container.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.[1]

    • Place saturated absorbents into a heavy-duty poly bag.[1]

    • Label as "Hazardous Debris - Halogenated." [1]

  • Surface Decontamination:

    • Wipe the area with 70% Ethanol followed by a detergent wash.[1]

    • Note: Standard bleach is effective but unnecessary; simple surfactant cleaning removes the organic residue effectively.[1]

Regulatory & Compliance Framework

This protocol is grounded in the following regulatory standards. Adherence ensures your facility maintains "Small Quantity Generator" (SQG) or "Large Quantity Generator" (LQG) compliance status without violations.

  • EPA RCRA (40 CFR § 261.3): Defines "Hazardous Waste."[1] While this specific CAS is not P-listed, it is a Characteristic Waste due to toxicity and requires treatment as a Halogenated Organic Compound (HOC) under land disposal restrictions [1].[1]

  • Laboratory Standard (29 CFR 1910.1450): Mandates the Chemical Hygiene Plan (CHP) include specific provisions for "Particularly Hazardous Substances" (PHS), which includes select receptor antagonists with high potency [2].[1]

  • Incineration Requirements: Halogenated wastes must be burned in facilities equipped with acid gas scrubbers to capture HCl, preventing acid rain contribution and equipment corrosion [3].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Land Disposal Restrictions: Halogenated Organic Compounds (HOCs). 40 CFR Part 268 Appendix III.[1][4] Link

Sources

Personal protective equipment for handling 6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Status: Research Chemical (High-Potency Intermediate) Primary Hazard: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Halogenated Waste[1]

As a Senior Application Scientist, I must emphasize that 6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a specialized intermediate often lacking a fully comprehensive toxicological profile.[1][2] Unlike commodity chemicals (e.g., Acetone), safety data for this compound must be extrapolated using Structure-Activity Relationships (SAR) based on the chloronicotinamide core and the ethoxyaniline moiety.[1][2]

The "Universal Precaution" Directive: Treat this compound as a Category 3 Active Pharmaceutical Ingredient (API) until specific IC50/LD50 data proves otherwise.[2] The presence of the chloropyridine ring suggests reactivity toward nucleophiles (potential protein binding/sensitization), while the nicotinamide scaffold implies biological activity in metabolic pathways (NAD+ salvage pathway interference).[2]

Hazard Identification (SAR-Derived)

Hazard ClassGHS Classification (Predicted)H-StatementOperational Implication
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowedDo not handle on open benches.[1][2] Zero-tolerance for dust generation.
Skin/Eye Category 2 / 2AH315/H319: Causes irritationDust is highly irritating to mucous membranes.[2]
Respiratory STOT SE 3H335: May cause respiratory irritationEngineering Control: Fume hood use is mandatory.[2]
Sensitization Skin Sens. 1 (Potential)H317: May cause allergic reactionDouble-gloving recommended during weighing.[1][2]

Critical Note: The "6-Chloro" position activates the pyridine ring for Nucleophilic Aromatic Substitution (


).[1][2] This chemical reactivity often correlates with biological toxicity (skin sensitization).[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coats and gloves" are insufficient for chlorinated aromatic amides.[2] Use this tiered protection system.

Tier 1: Solid Handling (Weighing/Transfer)[1]
  • Respiratory: N95 (minimum) or P100 respirator if weighing outside a hood (strongly discouraged).[1][2] Ideally, perform all powder manipulation inside a certified Chemical Fume Hood.[2]

  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness).[2]

    • Why? Powder static can cause particles to jump onto wrists.[2] The outer glove is sacrificial; change immediately if contaminated.[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient for fine powders.[1][2]

Tier 2: Solution Handling (Reaction/Workup)[1]
  • Solvent Context: If dissolved in Dichloromethane (DCM) or Chloroform :

    • Gloves: Silver Shield (Laminate) or PVA gloves.[2]

    • Why? Nitrile gloves degrade in DCM in <4 minutes.[2] Dissolved API will permeate the glove and enter the bloodstream via the solvent vector.[2]

  • Body: Tyvek® sleeves or a chemical-resistant apron over the standard cotton lab coat to prevent sleeve saturation.[1][2]

Operational Protocol: The "4-Zone Defense"[1]

This protocol is designed to isolate the chemical from the researcher at every stage.[2]

Zone 1: Storage & Retrieval[1][2][3]
  • Container: Store in amber glass (light sensitivity precaution) at 2-8°C (standard for nicotinamide derivatives).

  • Secondary Containment: Keep the vial inside a sealed plastic bag or desiccator to prevent moisture absorption (hydrolysis risk of the amide bond is low, but moisture causes caking).[2]

Zone 2: Weighing (The Highest Risk Step)[1]
  • Static Control: Use an ionizing fan or antistatic gun if the powder is fluffy/electrostatic.[2]

  • The "Coffin" Method:

    • Tare the receiving flask with its lid/septum loosely on.[2]

    • Open the chemical vial only inside the hood.[2]

    • Transfer solid.[2]

    • Close the receiving flask before removing it from the balance.

    • Wipe the exterior of the flask with a solvent-dampened tissue (discard as hazardous waste) before leaving the hood.[2]

Zone 3: Reaction Setup
  • Solubility: This compound is likely lipophilic.[2] It will dissolve readily in DMSO, DMF, or DCM but poorly in water.[2]

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[2]

  • Temperature: If heating is required, use a reflux condenser.[2] Do not heat in an open vessel.

Zone 4: Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust.[2]

    • Protocol: Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up.[2]

  • Solution Spill:

    • Absorb with vermiculite or polypropylene pads.[2]

    • Place in a sealed bag labeled "Hazardous Waste - Toxic."[1][2]

Waste Disposal & Deactivation[2][4][5]

Proper disposal is critical due to the halogen content (Chlorine).[2]

Waste Stream Segregation
Waste TypeDestinationRationale
Solid Waste Solid Hazardous Waste Incineration is required to break the chloropyridine ring.[1][2]
Liquid Waste Halogenated Organic Waste DO NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste).[2] Mixing creates a costly separation problem for disposal vendors.[2]
Sharps/Glass Chemically Contaminated Sharps Rinse vials with solvent (collect rinsate as liquid waste) before disposal.[2]
Deactivation (Accidental Exposure)[1]
  • Surface Decon: Wash surfaces with a dilute surfactant (soap) solution followed by Isopropanol.[2]

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol on skin (it increases permeability).[2]

Safe Handling Lifecycle Diagram

The following diagram illustrates the critical decision points and flow for handling this compound safely.

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Check: Nitrile (Solid) Laminate (DCM Soln) Start->PPE_Check State_Decision State of Matter? PPE_Check->State_Decision Solid_Path Solid Handling (Fume Hood Required) State_Decision->Solid_Path Powder Liquid_Path Solution Handling (Splash Risk) State_Decision->Liquid_Path Dissolved Weighing Weighing Protocol: Anti-static + Closed Transfer Solid_Path->Weighing Reaction Reaction/Workup Liquid_Path->Reaction Weighing->Reaction Spill_Decision Spill Occurred? Reaction->Spill_Decision Cleanup_Solid Wet Wipe Method (No Sweeping) Spill_Decision->Cleanup_Solid Yes (Solid) Cleanup_Liquid Absorbents (Vermiculite) Spill_Decision->Cleanup_Liquid Yes (Liquid) Disposal Disposal: Halogenated Waste Stream Spill_Decision->Disposal No (Finished) Cleanup_Solid->Disposal Cleanup_Liquid->Disposal

Caption: Operational workflow for 6-Chloro-N-(2-ethoxyphenyl)nicotinamide, emphasizing the divergence in handling protocols based on physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80456, 6-Chloronicotinamide.[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). Hazardous Waste Management for Educational Institutions.[2] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.